2-Phenyl-4-(1-pyrrolidinyl)quinazoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H17N3 |
|---|---|
Molecular Weight |
275.3g/mol |
IUPAC Name |
2-phenyl-4-pyrrolidin-1-ylquinazoline |
InChI |
InChI=1S/C18H17N3/c1-2-8-14(9-3-1)17-19-16-11-5-4-10-15(16)18(20-17)21-12-6-7-13-21/h1-5,8-11H,6-7,12-13H2 |
InChI Key |
YUMGURVFGSPTRR-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
2-Phenyl-4-(1-pyrrolidinyl)quinazoline synthesis protocol
An In-depth Technical Guide on the Synthesis of 2-Phenyl-4-(1-pyrrolidinyl)quinazoline
This guide provides a comprehensive overview of the synthesis protocol for this compound, a molecule belonging to the quinazoline class of heterocyclic compounds. Quinazolines are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, quantitative data, and visual representations of the synthetic workflow and relevant biological pathways.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a key intermediate, 2-phenyl-4-chloroquinazoline. This is followed by a nucleophilic aromatic substitution reaction where the chloro group at the 4-position is displaced by pyrrolidine to yield the final product.
Caption: General synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Phenyl-4-chloroquinazoline (Intermediate)
This procedure outlines the synthesis of the key intermediate via a Suzuki coupling reaction, a robust method for forming carbon-carbon bonds.
Methodology:
-
Reaction Setup: To a solution of 2,4-dichloroquinazoline (1.0 eq.) in a mixture of 1,2-dimethoxyethane (DME) and water, add phenylboronic acid (1.1 eq.) and potassium carbonate (2.0 eq.).[5]
-
Catalyst Addition: Degas the mixture with nitrogen or argon for 10-15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) as the catalyst.[5][6]
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) and stir for 12-24 hours under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5][6]
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-phenyl-4-chloroquinazoline as a solid. A similar synthesis starting from 2,4-dichloroquinoline reported a yield of 87%.[5]
Alternative Method: 2-Phenylquinazolin-4(3H)-one can be converted to 2-phenyl-4-chloroquinazoline by refluxing with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).[7]
Step 2: Synthesis of this compound (Final Product)
This final step involves the nucleophilic substitution of the chlorine atom on the quinazoline core with pyrrolidine. The amination of 4-chloroquinazolines is a widely used and efficient procedure.[1]
Methodology:
-
Reaction Setup: Dissolve the intermediate, 2-phenyl-4-chloroquinazoline (1.0 eq.), in a suitable aprotic solvent like tetrahydrofuran (THF), isopropanol, or acetonitrile.
-
Nucleophile Addition: Add pyrrolidine (1.5-2.0 eq.) to the solution. An optional inorganic or organic base (e.g., K₂CO₃ or triethylamine) can be added to scavenge the HCl byproduct.
-
Reaction: Stir the mixture at room temperature or gentle heat (e.g., 50-60 °C) for several hours until the starting material is consumed (as monitored by TLC).
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with water or a saturated sodium bicarbonate solution to remove any remaining acid and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Data Presentation
The following table summarizes key quantitative data for the target compound and its critical intermediate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | CAS Number |
| 2-Phenyl-4-chloroquinazoline | C₁₄H₉ClN₂ | 240.69 | Solid | ~87%[5] | 29874-83-7 |
| This compound | C₁₈H₁₇N₃ | 275.35 | Solid | N/A | 442536-98-3[8] |
Note: Yield for the final product is dependent on the specific reaction conditions and has not been explicitly reported in the surveyed literature. The yield for the intermediate is based on a closely related synthesis.
Characterization Data (Predicted & Analogous):
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Mass Spec (m/z) |
| 2-Phenyl-4-chloroquinazoline | 7.5-8.6 (m, 9H, Ar-H) | 122-163 (aromatic carbons) | M+ at 240/242 |
| This compound | 1.9-2.1 (m, 4H, pyrrolidine CH₂), 3.8-4.0 (m, 4H, pyrrolidine N-CH₂), 7.2-8.5 (m, 9H, Ar-H) | 26.1, 52.3 (pyrrolidine carbons), 115-165 (aromatic carbons) | [M+H]⁺ at 276.15[9] |
Note: Spectral data are estimations based on the chemical structure and data from analogous compounds reported in the literature.[7][10] Researchers should perform their own analytical characterization to confirm product identity and purity.
Biological Context and Signaling Pathways
Quinazoline derivatives are of significant interest in oncology, with several approved drugs, such as gefitinib and erlotinib, targeting receptor tyrosine kinases (RTKs).[1] These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, survival, and migration. The 2-phenylquinazoline scaffold is a common feature in compounds designed to inhibit kinases like the Epidermal Growth Factor Receptor (EGFR).[11] Malignant tumors often exhibit overactive EGFR signaling. Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing the downstream signaling cascade that leads to tumor growth.[1]
Caption: Inhibition of the EGFR signaling pathway by a quinazoline-based agent.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the biological activity of quinazoline - Int J Pharm Chem Anal [ijpca.org]
- 4. mdpi.com [mdpi.com]
- 5. 2-CHLORO-4-PHENYLQUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. PubChemLite - this compound (C18H17N3) [pubchemlite.lcsb.uni.lu]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-Phenyl-4-(1-pyrrolidinyl)quinazoline
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 2-Phenyl-4-(1-pyrrolidinyl)quinazoline. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on its predicted characteristics, general properties of the quinazoline scaffold, and detailed, representative experimental protocols for the determination of key physicochemical parameters.
Compound Profile
IUPAC Name: 2-phenyl-4-(pyrrolidin-1-yl)quinazoline
Chemical Structure:
An In-depth Technical Guide on 2-Phenyl-4-(1-pyrrolidinyl)quinazoline (CAS 442536-98-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenyl-4-(1-pyrrolidinyl)quinazoline is a distinct chemical entity within the broader class of quinazoline derivatives, which are known for their wide-ranging pharmacological activities. This document aims to provide a comprehensive technical overview of this compound, consolidating all available information on its synthesis, chemical properties, and potential biological significance. However, it is important to note that publicly accessible, in-depth experimental data for this specific molecule is exceptionally scarce. This guide, therefore, draws upon general principles of quinazoline chemistry and pharmacology to contextualize the limited information available for CAS 442536-98-3.
Chemical Identity and Properties
This compound is a heterocyclic aromatic compound. Its structure features a quinazoline core substituted with a phenyl group at the 2-position and a pyrrolidinyl group at the 4-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 442536-98-3 | [1] |
| Molecular Formula | C₁₈H₁₇N₃ | [2] |
| Molecular Weight | 275.35 g/mol | |
| Appearance | Solid (predicted) | - |
| XlogP3 | 3.6 | Predicted |
| Hydrogen Bond Donor Count | 0 | Predicted |
| Hydrogen Bond Acceptor Count | 3 | Predicted |
| Rotatable Bond Count | 2 | Predicted |
Note: Most properties are predicted due to a lack of published experimental data.
Synthesis
Conceptual Synthetic Workflow
The synthesis would likely proceed through a two-step nucleophilic aromatic substitution reaction.
Caption: Conceptual synthetic pathway for this compound.
Hypothetical Experimental Protocol
-
Synthesis of 2-Phenyl-4-chloroquinazoline (Intermediate):
-
2,4-dichloroquinazoline would be reacted with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).
-
The reaction mixture would be heated under an inert atmosphere until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, the product would be extracted, purified by column chromatography, and characterized (e.g., via NMR and MS).
-
-
Synthesis of this compound (Final Product):
-
The intermediate, 2-phenyl-4-chloroquinazoline, would be dissolved in a suitable solvent (e.g., acetonitrile or DMF).
-
Pyrrolidine would be added to the solution, often in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge the HCl byproduct.
-
The reaction would be stirred, possibly with heating, until the starting material is consumed.
-
The final product would be isolated by extraction and purified using techniques such as recrystallization or column chromatography.
-
Biological Activity and Potential Applications
The quinazoline scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and CNS-active properties.
General Activities of the Quinazoline Scaffold
The biological effects of quinazoline derivatives are often attributed to their ability to interact with various biological targets, most notably protein kinases.
Caption: Common molecular targets of quinazoline-based compounds.
Predicted Activity for this compound
In the absence of specific experimental data for this compound, its potential biological activity can be inferred from its structural features:
-
2-Phenyl Group: The presence of a phenyl group at the 2-position is a common feature in many biologically active quinazolines, contributing to binding affinity with various protein targets.
-
4-Pyrrolidinyl Group: The substitution at the 4-position is crucial for modulating the physicochemical properties and biological activity. The pyrrolidinyl group can influence solubility and may be involved in hydrogen bonding or hydrophobic interactions within a binding pocket.
Given these features, it is plausible that this compound could be investigated for activities similar to other 2,4-disubstituted quinazolines, such as:
-
Kinase Inhibition: Many 4-aminoquinazoline derivatives are potent inhibitors of tyrosine kinases involved in cancer signaling pathways.
-
CNS Activity: The lipophilic nature of the compound might allow it to cross the blood-brain barrier, suggesting potential for CNS applications.
Data Summary
As of the latest literature review, there is no publicly available quantitative experimental data for this compound. Commercial suppliers, such as Sigma-Aldrich, explicitly state that they do not collect analytical data for this compound, as it is supplied for early discovery research.
Table 2: Summary of Available Data
| Data Type | Finding |
| Quantitative Biological Data (IC₅₀, Kᵢ, etc.) | Not available in public domain. |
| Detailed Experimental Protocols | Not available in public domain. |
| In vivo/In vitro Studies | No published studies found. |
| Signaling Pathway Involvement | Not determined. |
Conclusion and Future Directions
Future investigations should focus on:
-
Definitive Synthesis and Characterization: Development and publication of a robust, scalable synthetic route with full analytical characterization of the final compound.
-
In Vitro Screening: Evaluation of the compound's activity against a panel of relevant biological targets, such as a broad kinase panel, to identify potential mechanisms of action.
-
Cell-Based Assays: Assessment of its cytotoxic, anti-proliferative, or other cellular effects in relevant disease models.
The exploration of this and other rare chemical entities is crucial for the advancement of drug discovery and the identification of novel therapeutic agents.
References
The Multifaceted Biological Activities of 2-Aryl-4-Aminoquinazoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold, a fused bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, giving rise to a plethora of derivatives with diverse and potent biological activities. Among these, the 2-aryl-4-aminoquinazoline core has emerged as a "privileged scaffold," demonstrating significant therapeutic potential across various disease areas. This technical guide provides an in-depth overview of the biological activities of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and relevant signaling pathways and workflows are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.
Anticancer Activity: Targeting Key Oncogenic Pathways
2-Aryl-4-aminoquinazoline derivatives have been extensively investigated for their anticancer properties, primarily as inhibitors of crucial protein kinases involved in tumor growth, proliferation, and survival.
Epidermal Growth Factor Receptor (EGFR) Inhibition
A significant number of 2-aryl-4-aminoquinazoline derivatives have been designed and synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers.[1][2] One study reported a series of these derivatives, with compound 9e showing promising anti-proliferative activity against A549, NCI-H460, and H1975 cancer cell lines, with IC50 values of 14.33 ± 1.16 μM, 17.81 ± 1.25 μM, and 13.41 ± 1.14 μM, respectively.[1] This compound also demonstrated potent enzymatic inhibitory activity against the EGFRL858R/T790M mutant with an IC50 value of 0.74 μM.[1] Further studies revealed that compound 9e could induce apoptosis and cause cell cycle arrest in the S-phase in A549 cells in a concentration-dependent manner.[1]
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with VEGFR-2 being a key mediator.[3] Several 2-aryl-4-aminoquinazoline derivatives have been developed as potent VEGFR-2 inhibitors.[4] In one study, compounds 1h , 1n , and 1o were found to be 6, 2, and 2-fold more potent than the positive control ZD6474 in inhibiting VEGFR-2.[4] The lead compound, 1h , also demonstrated in vivo activity in a HepG2 human tumor xenograft model.[4] The combined inhibition of both EGFR and VEGFR-2 signaling pathways is a promising strategy for cancer treatment, and several 4-anilinoquinazoline derivatives have shown dual inhibitory activity.[5][6]
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[7] Certain 2-aryl-4-aminoquinazoline derivatives have been identified as inhibitors of tubulin polymerization, acting at the colchicine binding site.[8][9] For instance, a series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives were found to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and apoptosis in leukemia cells.[8]
Quantitative Summary of Anticancer Activity
| Compound ID | Target | Cancer Cell Line | IC50 (μM) | Reference |
| 9e | EGFRL858R/T790M | - | 0.74 | [1] |
| 9e | - | A549 | 14.33 ± 1.16 | [1] |
| 9e | - | NCI-H460 | 17.81 ± 1.25 | [1] |
| 9e | - | H1975 | 13.41 ± 1.14 | [1] |
| 9p | - | HT-29 | 0.015 | [10] |
| 9p | - | H-460 | 0.031 | [10] |
| 9p | - | HepG2 | 0.53 | [10] |
| 9p | - | SGC-7901 | 0.58 | [10] |
| 4a | - | MKN45 | 2.5 | [11] |
| 1h | VEGFR-2 | - | More potent than ZD6474 | [4] |
| 1n | VEGFR-2 | - | More potent than ZD6474 | [4] |
| 1o | VEGFR-2 | - | More potent than ZD6474 | [4] |
| 15a | EGFR | - | 0.13 | [5] |
| 15a | VEGFR-2 | - | 0.56 | [5] |
| 15b | EGFR | - | 0.15 | [5] |
| 15b | VEGFR-2 | - | 1.81 | [5] |
| 15e | EGFR | - | 0.69 | [5] |
| 15e | VEGFR-2 | - | 0.87 | [5] |
| 15b | - | HT-29 | 5.27 | [5] |
| 15b | - | MCF-7 | 4.41 | [5] |
| 15b | - | H460 | 11.95 | [5] |
Antimicrobial and Anti-parasitic Activities
Beyond their anticancer effects, 2-aryl-4-aminoquinazoline derivatives have shown promise in combating infectious diseases.
Anti-trypanosomal Activity
Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health problem for which new treatments are urgently needed.[12] A collaborative virtual screening effort identified a series of 2-aryl-4-aminoquinazolines with efficacy against T. cruzi.[13][14][15] Compound 85 from this series demonstrated a clear reduction of parasitemia in an in vivo model of acute T. cruzi infection when administered orally at 50 mg/kg twice daily for 5 days.[13][15]
Antibacterial and Anti-biofilm Activity
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents. Quinazoline derivatives have been explored for their antibacterial potential.[16] Some 2-aminoquinazoline derivatives have shown significant activity against biofilm formation by Mycobacterium smegmatis and methicillin-resistant Staphylococcus aureus (MRSA).[17] For example, analogues of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones have demonstrated biofilm inhibition in MRSA with IC50 values in the range of 20.7-22.4 μM.[17]
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Certain aminoquinazoline derivatives have been identified as potent inhibitors of Lck (lymphocyte-specific protein tyrosine kinase), a critical enzyme in T-cell activation.[18] Selective inhibition of Lck is a promising therapeutic strategy for T-cell-mediated autoimmune and inflammatory diseases. Optimized, orally bioavailable aminoquinazolines have demonstrated anti-inflammatory activity in a mouse model of anti-CD3-induced interleukin-2 (IL-2) production, with ED50 values as low as 11 mg/kg.[18]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are outlines of key experimental protocols frequently employed in the evaluation of 2-aryl-4-aminoquinazoline derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the anti-proliferative activity of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 103 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Solubilization: The plates are incubated to allow the conversion of MTT to formazan crystals by metabolically active cells. The formazan crystals are then solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Kinase Inhibition Assay (e.g., EGFR, VEGFR-2)
Enzymatic assays are used to determine the direct inhibitory effect of compounds on specific protein kinases.
-
Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the recombinant kinase, a specific substrate (e.g., a synthetic peptide), and ATP.
-
Compound Addition: The test compounds are added at various concentrations to the wells.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (using 32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
IC50 Determination: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by plotting the percentage of inhibition against the compound concentration.
In Vivo Tumor Xenograft Model
Animal models are essential for evaluating the in vivo efficacy of potential anticancer drugs.
-
Cell Implantation: Human cancer cells (e.g., HepG2) are subcutaneously injected into immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are then randomly assigned to treatment and control groups. The treatment group receives the test compound (e.g., orally or intraperitoneally) at a specific dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group. Body weight and any signs of toxicity are also monitored.
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures can aid in their understanding.
Caption: Simplified EGFR signaling pathway and its inhibition by 2-aryl-4-aminoquinazoline derivatives.
Caption: Overview of the VEGFR-2 signaling pathway in angiogenesis and its inhibition.
Caption: A typical workflow for the in vitro screening of 2-aryl-4-aminoquinazoline derivatives.
Conclusion
The 2-aryl-4-aminoquinazoline scaffold continues to be a highly fruitful area of research in medicinal chemistry. Derivatives based on this core have demonstrated a remarkable breadth of biological activities, with significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The data and methodologies presented in this guide underscore the importance of this chemical class and provide a solid foundation for future research and development efforts aimed at translating these promising compounds into novel therapeutics. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and investigation into novel biological targets will undoubtedly unlock the full therapeutic potential of 2-aryl-4-aminoquinazoline derivatives.
References
- 1. Design, synthesis and evaluation of anti-proliferative activity of 2-aryl-4-aminoquinazoline derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. Design, synthesis and antitumor activity of 4-aminoquinazoline derivatives targeting VEGFR-2 tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Collaborative virtual screening identifies a 2-Aryl-4-aminoquinazoline series with efficacy in an in vivo model of Trypanosoma cruzi infection | DNDi [dndi.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 17. Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of aminoquinazolines as potent, orally bioavailable inhibitors of Lck: synthesis, SAR, and in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Spectrometric Characterization of 2-Phenyl-4-(1-pyrrolidinyl)quinazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and spectrometric data for the compound 2-Phenyl-4-(1-pyrrolidinyl)quinazoline. Due to the limited availability of experimentally derived public data for this specific molecule, this document combines predicted data with representative experimental data from closely related 2-phenyl-4-aminoquinazoline analogues. This approach offers valuable insights for researchers engaged in the synthesis, characterization, and application of this class of compounds.
Compound Profile
| Compound Name | This compound |
| CAS Number | 442536-98-3 |
| Molecular Formula | C₁₈H₁₇N₃[1] |
| Molecular Weight | 275.35 g/mol |
| Monoisotopic Mass | 275.14224 Da[1] |
| Chemical Structure | (See Figure 1) |
Spectroscopic and Spectrometric Data
Mass Spectrometry (MS)
Predicted Data for this compound:
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of the target compound, which can be instrumental in its identification via mass spectrometry.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 276.14952 |
| [M+Na]⁺ | 298.13146 |
| [M-H]⁻ | 274.13496 |
| [M+NH₄]⁺ | 293.17606 |
| [M+K]⁺ | 314.10540 |
| [M]⁺ | 275.14169 |
Representative Experimental Data for an Analogous Compound:
The following data is for N-Benzyl-4-phenylquinazolin-2-amine, a structurally related compound.
| Analysis | Result |
| Ionization Mode | ESI |
| m/z [M+H]⁺ (Calculated) | 312.1501 |
| m/z [M+H]⁺ (Found) | 312.1499[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental NMR data for this compound has been identified in the surveyed literature. However, the following tables present ¹H and ¹³C NMR data for representative 2,4-disubstituted quinazoline derivatives, which can serve as a valuable reference for spectral interpretation.
Representative ¹H NMR Data for a 2,4-disubstituted Quinazoline Derivative (N,2-Diphenyl-3,4-dihydroquinazolin-4-amine): [3]
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
| 7.1 | Quartet | Ar-H of quinazoline |
| 2.0 | Singlet | sec. NH |
| 5.04 | Singlet | Methine |
| 4.0 | Singlet | Ar C-NH |
| 6.43-7.04 | Quartet | Ar-H of 2-Phenyl |
| 7.29-7.62 | Multiplet | Benzylidenimine |
Representative ¹³C NMR Data for a 2,4-disubstituted Quinazoline Derivative (2-phenyl-4-(2-phenylhydrazinyl) quinazoline): [4]
| Chemical Shift (δ ppm) |
| 113.2 (2C) |
| 116.2 |
| 119.2 |
| 120.1 |
| 126.5 |
| 127.5 (2C) |
| 128.8 |
| 128.9 |
| 129.3 (4C) |
| 130.7 |
| 133.7 |
| 150.0 |
| 151.0 |
| 161.0 |
| 170.0 |
Experimental Protocols
The following sections outline generalized experimental protocols for the acquisition of NMR and MS data for small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is typically employed.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the analyte and should not have signals that overlap with key analyte resonances.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample is free of particulate matter to avoid compromising spectral quality.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to consider include the spectral width, number of scans, and relaxation delay. For quantitative measurements, the relaxation delay should be at least five times the longest T₁ relaxation time of the protons of interest.[5]
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is commonly used for this type of analysis.[6]
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.[7]
-
Further dilute the stock solution to a final concentration of around 10-100 µg/mL in a solvent compatible with the chosen ionization method.[7]
-
The sample solution should be free of non-volatile salts and buffers, which can interfere with the ionization process.[7]
Data Acquisition:
-
Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.
-
Acquire mass spectra in both positive and negative ion modes to observe different adducts.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data, which is crucial for structural confirmation.
Data Analysis:
-
Analyze the full scan mass spectrum to identify the molecular ion peak and other adducts.
-
Compare the observed m/z values with the theoretically calculated values for the expected molecular formula.
-
Interpret the fragmentation pattern from the MS/MS spectrum to corroborate the proposed chemical structure.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic and spectrometric analysis of a small organic molecule like this compound.
Disclaimer: The experimental data presented in this guide for analogous compounds is for reference purposes only. Researchers should obtain and interpret data for their specific samples. The vendor for this compound, Sigma-Aldrich, states that they do not collect analytical data for this product and the buyer is responsible for confirming its identity and purity.
References
- 1. PubChemLite - this compound (C18H17N3) [pubchemlite.lcsb.uni.lu]
- 2. mdpi.com [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists [mdpi.com]
- 6. uab.edu [uab.edu]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Quinazoline Derivatives: A Technical Guide to Their Ascendancy in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several clinically successful drugs. This technical guide provides an in-depth exploration of quinazoline derivatives in drug discovery, focusing on their synthesis, mechanisms of action, and therapeutic applications, with a particular emphasis on their role as kinase inhibitors in oncology.
The Quinazoline Scaffold: A Versatile Core for Drug Design
The versatility of the quinazoline core lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological activity.[2][3] Structure-activity relationship (SAR) studies have revealed that substitutions at the 2, 4, 6, and 7-positions are particularly crucial for modulating the potency and selectivity of these compounds.[1][3]
Synthesis of Quinazoline Derivatives
The construction of the quinazoline scaffold can be achieved through several synthetic routes. A commonly employed method is the Niementowski reaction, which involves the condensation of anthranilic acid analogs with amides at elevated temperatures.[3] Other notable methods include Bischler and Lang's synthesis via decarboxylation and Gabriel's synthesis from o-nitrobenzylamine.[4]
General Experimental Protocol: Synthesis of 4-Anilinoquinazoline Derivatives
A prevalent strategy for synthesizing 4-anilinoquinazolines, a class that includes several potent kinase inhibitors, involves the reaction of a 4-chloroquinazoline intermediate with a substituted aniline.[5]
Step 1: Synthesis of the 4-Chloroquinazoline Intermediate. The 4-chloroquinazoline can be prepared from the corresponding quinazolin-4-one by treatment with a chlorinating agent such as thionyl chloride or phosphorus oxychloride.
Step 2: Nucleophilic Aromatic Substitution. The 4-chloroquinazoline is then reacted with the desired substituted aniline in a suitable solvent, often in the presence of an acid catalyst. The reaction typically proceeds at elevated temperatures to facilitate the nucleophilic aromatic substitution.[5]
Example Protocol: Modified Synthesis of Erlotinib
Erlotinib, a potent EGFR inhibitor, can be synthesized in a multi-step process starting from 3,4-dihydroxy benzoic acid.[5] A key step in a modified synthesis involves the reduction of a 6-nitrobenzoic acid derivative to the corresponding 6-aminobenzoic acid derivative using ammonium formate as a hydrogen donor in the presence of a palladium catalyst, which is a safer alternative to using high-pressure hydrogen gas.[5] The final step involves the coupling of the 4-chloroquinazoline intermediate with 3-ethynylaniline.[6]
Mechanism of Action: Targeting Key Signaling Pathways
The therapeutic success of many quinazoline derivatives stems from their ability to modulate the activity of key enzymes involved in cellular signaling, particularly protein kinases.[7][8] Overexpression or mutation of protein kinases is a common driver of cancer cell proliferation and survival.[9]
Inhibition of Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[9] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.[9] Quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and blocking its downstream signaling cascade.[4][7] This inhibition leads to cell cycle arrest and apoptosis in cancer cells.[1]
Multi-Targeted Kinase Inhibition
Beyond EGFR, quinazoline derivatives have been developed to inhibit a range of other kinases implicated in cancer, including:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis, the formation of new blood vessels that supply tumors.[8]
-
c-Met: A receptor tyrosine kinase involved in cell motility, invasion, and proliferation.[10]
-
Aurora Kinases: Serine/threonine kinases that play a critical role in cell division.[8]
-
Poly(ADP-ribose) Polymerase (PARP): Involved in DNA repair, making its inhibition a key strategy for treating cancers with deficiencies in other DNA repair pathways.[11][12]
Quantitative Data on Quinazoline Derivatives
The following tables summarize the in vitro activity of representative quinazoline derivatives against various kinases and cancer cell lines.
Table 1: Inhibitory Activity (IC50) of Quinazoline Derivatives against Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
| Gefitinib | EGFR (wt) | 3.22 - 39 | [1][3] |
| Erlotinib | EGFR (wt) | 0.08 - 27.06 µM | [1][7] |
| Lapatinib | EGFR & HER-2 | 27.06 (EGFR) | [1] |
| Vandetanib | VEGFR-2 | 19.76 | [1] |
| Idelalisib | PI3Kδ | 2.5 | [3] |
| Compound SQ2 | VEGFR-2 | 14 | [4] |
| Compound 11i | c-Met | 50 | [10] |
| BIQO-19 | Aurora Kinase A | 68.54 | [13] |
| Compound 12c | PARP-1 | 30.38 | [12] |
| Cpd36 | PARP-1 | 0.94 | [11] |
| Cpd36 | PARP-2 | 0.87 | [11] |
Table 2: Cytotoxic Activity (IC50) of Quinazoline Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Gefitinib | A549 (NSCLC) | 11.29 | [1] |
| Erlotinib | H1975 (NSCLC) | 5.89 | [3] |
| Compound 10 | H1975 (NSCLC) | 1.22 | [1] |
| Compound SQ2 | HT-29 (Colon) | 3.38 | [4] |
| Compound SQ2 | COLO-205 (Colon) | 10.55 | [4] |
| Compound 11 | MX-1 (Breast) | < 3.12 | [14] |
Experimental Protocols: Biological Assays
EGFR Kinase Inhibition Assay
The inhibitory activity of quinazoline derivatives against EGFR can be determined using a variety of in vitro kinase assays. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Protocol Overview: [15]
-
Reagent Preparation: Prepare solutions of purified recombinant EGFR enzyme, a suitable substrate (e.g., poly(Glu,Tyr)), ATP, and the test quinazoline compound at various concentrations.
-
Kinase Reaction: In a 96-well plate, combine the EGFR enzyme, substrate, and test compound. Initiate the reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
ATP Depletion: Add a reagent (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add a detection reagent that converts the ADP generated during the kinase reaction back to ATP, which is then used to produce a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The amount of light produced is proportional to the amount of ADP generated and inversely proportional to the kinase activity. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Cell-Based Proliferation Assay (MTT Assay)
The cytotoxic effect of quinazoline derivatives on cancer cells can be evaluated using a colorimetric assay such as the MTT assay.
Protocol Overview:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quinazoline derivative and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.
Conclusion and Future Directions
Quinazoline derivatives have firmly established their importance in modern drug discovery, particularly in the field of oncology. Their versatility as a scaffold has enabled the development of numerous targeted therapies that have significantly improved patient outcomes. Future research in this area will likely focus on the development of next-generation quinazoline inhibitors with improved selectivity, the ability to overcome drug resistance, and the potential to target novel biological pathways. The continued exploration of this remarkable heterocyclic system holds great promise for the discovery of new and effective medicines for a wide range of diseases.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP3015460A1 - Process for the preparation of erlotinib - Google Patents [patents.google.com]
- 7. japsonline.com [japsonline.com]
- 8. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer [mdpi.com]
- 14. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. promega.com.cn [promega.com.cn]
A Technical Guide to the Preliminary Biological Screening of Novel Quinazolines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential methodologies and data interpretation practices for the preliminary biological screening of newly synthesized quinazoline derivatives. Quinazolines are a prominent class of heterocyclic compounds renowned for their broad spectrum of pharmacological activities, making them a focal point in modern medicinal chemistry and drug discovery.[1] This document outlines standardized experimental protocols, presents data in a comparative format, and illustrates key workflows and biological pathways to facilitate the efficient evaluation of novel quinazoline-based compounds.
General Screening Workflow
The preliminary evaluation of novel quinazoline compounds typically follows a multi-stage process, beginning with computational analysis to predict viability and culminating in specific in vitro assays to determine biological activity. This systematic approach allows for the rapid identification of promising candidates while minimizing resource expenditure.
Caption: General workflow for preliminary biological screening of quinazolines.
In Silico Screening Protocols
Before synthesis and in vitro testing, computational methods are employed to predict the biological potential and pharmacokinetic properties of novel quinazoline derivatives.
Molecular Docking
Molecular docking predicts the binding orientation and affinity of a ligand (quinazoline derivative) with a target protein of known three-dimensional structure.[2] This technique is crucial for identifying potential biological targets and understanding structure-activity relationships at a molecular level.[2]
Experimental Protocol:
-
Principle: To predict the preferred binding mode and energy of a compound within the active site of a target protein.[2]
-
Software: Commonly used software includes Molegro Virtual Docker (MVD), AutoDock, and LigandFit.[2][3]
-
Procedure:
-
Protein Preparation: Obtain the 3D structure of the target protein (e.g., EGFR, COX-2, DNA gyrase) from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and defining the binding pocket.
-
Ligand Preparation: Draw the 2D structure of the quinazoline derivatives and convert them into 3D structures. Minimize their energy to obtain a stable conformation.
-
Docking Simulation: Run the docking algorithm to fit the ligands into the defined binding site of the protein. The program generates multiple binding poses.[2]
-
Scoring and Analysis: Poses are ranked based on a scoring function (e.g., re-ranked score, binding energy in kcal/mol).[3][4] The pose with the lowest energy score is typically considered the most favorable. Analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and amino acid residues in the active site.[5]
-
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are performed in silico to predict the pharmacokinetic properties and drug-likeness of the compounds.[6][7] This helps in filtering out candidates that are likely to fail in later stages of drug development.[8]
Experimental Protocol:
-
Principle: To computationally estimate the physicochemical and pharmacokinetic properties of a molecule to assess its potential as a drug.
-
Software: Online tools and software like AdmetLab 2.0 and admetSAR are frequently used.[7][9]
-
Procedure:
-
Input: Provide the chemical structure of the quinazoline derivatives (usually in SMILES format).
-
Property Calculation: The software calculates various parameters, including:
-
Lipinski's Rule of Five: Assesses drug-likeness based on molecular weight, logP, hydrogen bond donors, and acceptors.[9]
-
Blood-Brain Barrier (BBB) Penetration: Predicts the ability of the compound to cross into the central nervous system.[7]
-
Human Intestinal Absorption (HIA): Estimates oral bioavailability.
-
CYP450 Inhibition: Predicts potential drug-drug interactions.
-
Hepatotoxicity and other toxicities. [10]
-
-
Analysis: Analyze the predicted properties to identify compounds with favorable ADMET profiles.[6]
-
In Vitro Anticancer Screening
Quinazoline derivatives are widely investigated for their anticancer properties, often as inhibitors of protein kinases like EGFR and AKT.[9][11]
MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[11]
Experimental Protocol:
-
Principle: The yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Materials:
-
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a specific density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the novel quinazoline derivatives and a control (e.g., a known anticancer drug like Gefitinib or Cisplatin).[10][14] Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[11]
-
Data Presentation: Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4 | Caco-2 | 23.31 ± 0.09 | [11] |
| HepG2 | 53.29 ± 0.25 | [11] | |
| MCF-7 | 72.22 ± 0.14 | [11] | |
| Compound 9 | Caco-2 | >100 | [11] |
| HepG2 | >100 | [11] | |
| MCF-7 | >100 | [11] | |
| Derivative 6 | A-431 | 0.034 | [14] |
| MCF-7 | 2.67 | [14] | |
| AGS | 3.64 | [14] | |
| Compound 21 | OVCAR-4 | 1.82 | [15] |
| NCI-H522 | 2.14 | [15] | |
| Compound A4V-3 | MCF-7 | 4.25 | [16] |
| HCT-116 | 2.65 | [16] | |
| Compound A4V-5 | MCF-7 | 3.45 | [16] |
| HCT-116 | 7.25 | [16] |
Signaling Pathway: EGFR Inhibition
Many quinazoline-based anticancer agents, such as Gefitinib, function by inhibiting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is often overexpressed in cancer cells. This inhibition blocks downstream signaling pathways responsible for cell proliferation and survival.[6][14]
Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.
In Vitro Antimicrobial Screening
The antimicrobial potential of novel quinazolines is commonly assessed against a panel of pathogenic bacteria and fungi.
Agar Diffusion Methods (Disk/Well)
Agar diffusion assays are widely used for the initial screening of antimicrobial activity.[17] They are cost-effective and provide qualitative or semi-quantitative results.[17]
Experimental Protocol:
-
Principle: An antimicrobial agent diffuses from a source (a saturated paper disk or a well in the agar) into a solid medium inoculated with a test microorganism. The agent inhibits microbial growth, creating a clear zone of inhibition around the source. The diameter of this zone is proportional to the agent's activity.[17]
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).[5][7]
-
Agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Sterile paper disks or agar punch for wells.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Standard antibiotic/antifungal drugs (positive controls).
-
-
Procedure:
-
Inoculation: Prepare a standardized microbial inoculum and spread it evenly over the surface of an agar plate.
-
Application of Compound:
-
Disk Diffusion: Place sterile paper disks impregnated with a known concentration of the test compound onto the agar surface.
-
Well Diffusion: Create wells in the agar using a sterile punch and add a specific volume of the test compound solution into the wells.
-
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: Measure the diameter of the zone of inhibition in millimeters (mm).
-
Data Presentation: Antimicrobial Activity
| Compound ID | Microbial Strain | Zone of Inhibition (mm) | Reference |
| Compound X | S. aureus | 18 | [5] |
| E. coli | 14 | [5] | |
| Compound Y | S. aureus | 22 | [4] |
| C. albicans | 16 | [4] | |
| (Note: Data is illustrative based on typical findings in the cited literature, as specific zone measurements were not universally provided in the snippets.) |
In Vitro Anti-inflammatory Screening
Quinazolines are also explored for their anti-inflammatory properties, often by targeting enzymes like cyclooxygenases (COX) or signaling pathways like NF-κB.[3][18]
LPS-Induced NF-κB Inhibition Assay
This cell-based assay is used to screen for compounds that can inhibit the pro-inflammatory NF-κB signaling pathway.
Experimental Protocol:
-
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of the NF-κB pathway in immune cells like monocytes. The assay measures the ability of a test compound to inhibit LPS-induced NF-κB transcriptional activity.[18]
-
Materials:
-
Monocytic cell line (e.g., human THP-1Blue cells).[18]
-
LPS from E. coli.
-
Test compounds and a known inhibitor (positive control).
-
Reporter system to measure NF-κB activity (e.g., secreted embryonic alkaline phosphatase - SEAP).
-
-
Procedure:
-
Cell Treatment: Pre-incubate the cells with various concentrations of the quinazoline derivatives.
-
LPS Stimulation: Stimulate the cells with LPS to induce NF-κB activation.
-
Incubation: Incubate the cells for a defined period (e.g., 18-24 hours).
-
Detection: Measure the activity of the reporter gene product in the cell supernatant.
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.[18]
-
Data Presentation: Anti-inflammatory Activity
| Compound ID | Assay | IC50 (µM) | Reference |
| Compound 13i | LPS-induced NF-κB inhibition | 4.8 | [18] |
| Compound 16 | LPS-induced NF-κB inhibition | < 50 | [18] |
| Compound 26 | LPS-induced NF-κB inhibition | 49.3 | [18] |
| Compound 58c | LPS-induced NF-κB inhibition | 39.1 | [18] |
This document is intended as a technical guide and synthesizes information from publicly available research. All experimental work should be conducted in accordance with established laboratory safety protocols and ethical guidelines.
References
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking studies on quinazoline antifolate derivatives as human thymidylate synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Potential Anticancer Drug Candidate of Quinazoline Derivatives as EGFR Inhibitors: Docking and ADMET Studies | Book of Abstract Makassar International Conference on Pharmaceutical Sciences [conference.umi.ac.id]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and screening of novel 2,4-bis substituted quinazolines as tubulin polymerization promoters and antiproliferative agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Cytotoxicity of 2-Phenyl-4-(1-pyrrolidinyl)quinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer effects. The 2-phenyl-4-substituted quinazoline scaffold, in particular, has been a focal point for the development of novel cytotoxic agents. This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of 2-Phenyl-4-(1-pyrrolidinyl)quinazoline, a member of this promising class of compounds. While specific experimental data for this exact molecule is limited in publicly available literature, this report summarizes findings for structurally analogous compounds and provides a comprehensive experimental framework for its evaluation.
Data Presentation: Cytotoxicity of Structurally Related Compounds
Due to a lack of specific IC50 or EC50 data for this compound, we present the cytotoxic activity of closely related 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinone derivatives against various cancer cell lines. These compounds share the core 2-phenyl-quinazoline and pyrrolidinyl moieties, suggesting their biological activities may be comparable. The data is presented as EC50 values (the concentration of a drug that gives a half-maximal response).
| Compound | Substitution on Phenyl Ring | Cell Line | Cell Type | EC50 (µM) |
| 1 | 2-OH | U937 | Human monocytic leukemia | 0.30 |
| 2 | 2-OH | WEHI-3 | Mouse monocytic leukemia | 0.45 |
| 3 | 2-OCH3 | U937 | Human monocytic leukemia | 1.20 |
| 4 | 2-OCH3 | WEHI-3 | Mouse monocytic leukemia | 2.50 |
| 5 | 3-OCH3 | U937 | Human monocytic leukemia | 0.90 |
| 6 | 3-OCH3 | WEHI-3 | Mouse monocytic leukemia | 1.80 |
| 7 | 4-OCH3 | U937 | Human monocytic leukemia | 3.50 |
| 8 | 4-OCH3 | WEHI-3 | Mouse monocytic leukemia | 5.10 |
| 9 | H | U937 | Human monocytic leukemia | 8.20 |
| 10 | H | WEHI-3 | Mouse monocytic leukemia | 10.10 |
This data is based on studies of 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones and is intended to be representative for the class of compounds.
Experimental Protocols
The following is a detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity.
Materials:
-
This compound (or related quinazoline derivative)
-
Human cancer cell lines (e.g., U937, A549, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations for testing.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, the mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of the compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software package.
-
Visualizations
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow of the MTT in vitro cytotoxicity assay.
Proposed Signaling Pathway: Apoptosis Induction by 2-Phenyl-4-Substituted-Quinazolines
Caption: Proposed apoptosis signaling pathway.
Mechanism of Action
Studies on structurally similar 2-phenyl-4-substituted-quinazoline derivatives suggest that their cytotoxic effects are mediated through the induction of apoptosis and cell cycle arrest, often at the G2/M phase.[1] The proposed signaling pathway involves the modulation of key regulatory proteins in the apoptotic cascade.
One of the potential mechanisms is the inhibition of the PI3K/Akt signaling pathway. The PI3K/Akt pathway is a critical regulator of cell survival, and its inhibition can lead to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the activity of pro-apoptotic proteins such as Bax. This shift in the balance between pro- and anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3, ultimately resulting in programmed cell death.[2]
Conclusion
This compound belongs to a class of compounds with demonstrated potent in vitro cytotoxic activity against various cancer cell lines. The provided MTT assay protocol offers a robust method for evaluating its efficacy. Based on the activity of related compounds, it is hypothesized that this compound induces apoptosis, potentially through the inhibition of the PI3K/Akt signaling pathway. Further experimental validation is necessary to confirm the precise mechanism of action and the specific IC50 values for this particular compound. These application notes serve as a comprehensive guide for researchers initiating studies on the anticancer properties of this promising quinazoline derivative.
References
Application Notes: Anticancer Potential of 2-Phenyl-4-(1-pyrrolidinyl)quinazoline in MCF-7 and A549 Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Quinazoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects. This document provides detailed application notes for investigating the cytotoxic, cell cycle inhibitory, and pro-apoptotic effects of 2-Phenyl-4-(1-pyrrolidinyl)quinazoline on two common cancer cell lines: MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma). While specific data for this compound is limited, this document leverages data from structurally similar compounds to provide a representative overview and experimental framework. The protocols and expected outcomes are based on studies of analogous quinazoline derivatives, which have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.
Principle
The methodologies described herein are designed to assess the anticancer properties of this compound by evaluating its impact on cell viability, cell cycle progression, and the induction of apoptosis. The MTT assay is a colorimetric method to measure cellular metabolic activity as an indicator of cell viability. Cell cycle analysis using propidium iodide (PI) staining and flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). The Annexin V-FITC/PI apoptosis assay enables the detection and quantification of apoptotic and necrotic cells, providing insights into the mechanism of cell death induced by the compound.
Data Presentation
The following tables summarize the cytotoxic activities of structurally similar quinazoline derivatives against MCF-7 and A549 cell lines. This data should be considered as a reference point for designing experiments with this compound.
Table 1: Cytotoxicity of Structurally Similar Quinazoline Derivatives against MCF-7 and A549 Cell Lines
| Compound Reference | Cell Line | IC50 (µM) | Citation |
| AK-3 (Morpholine substituted quinazoline) | MCF-7 | 6.44 | [1] |
| AK-3 (Morpholine substituted quinazoline) | A549 | 10.38 | [1] |
| 2-phenyl-6-pyrrolidinyl-4-quinazolinone derivative | A549 | 0.30 - 10.10 | [2] |
| Quinazoline-azole hybrid (55) | MCF-7 | Not Specified | [3] |
| Quinazoline-azole hybrid (55) | A549 | Not Specified | [3] |
Table 2: Effects of Structurally Similar Quinazoline Derivatives on Cell Cycle and Apoptosis
| Compound Reference | Cell Line | Effect | Observations | Citation |
| AK-3 and AK-10 (Morpholine substituted quinazolines) | MCF-7, A549 | Cell Cycle Arrest & Apoptosis | Inhibition of cell proliferation in the G1 phase and induction of apoptosis. | [1] |
| 2-phenyl-6-pyrrolidinyl-4-quinazolinone derivative | U937 (Leukemia) | Cell Cycle Arrest & Apoptosis | Induced G2/M arrest and apoptosis. | [2] |
| Quinazoline-based analog (QNZ-A) | A549 | G2/M Arrest & Apoptosis | Induced G2/M cell cycle arrest and apoptosis via a ROS-dependent mechanism. | [4] |
Mandatory Visualizations
Experimental Protocols
Materials and Reagents
-
MCF-7 (ATCC® HTB-22™) and A549 (ATCC® CCL-185™) cell lines
-
This compound (user-provided)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Propidium Iodide (PI)
-
RNase A
-
Annexin V-FITC Apoptosis Detection Kit
Protocol 1: Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding:
-
Culture MCF-7 and A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using Trypsin-EDTA and seed them into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Replace the medium in each well with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubate the plates for 48 or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Protocol 2: Cell Cycle Analysis
-
Cell Seeding and Treatment:
-
Seed MCF-7 and A549 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the IC50 value for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation at 1,500 rpm for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment:
-
Seed MCF-7 and A549 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the IC50 value for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. Harvest the adherent cells by gentle trypsinization.
-
Centrifuge the combined cell suspension at 1,500 rpm for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the stained cells immediately using a flow cytometer.
-
Differentiate cell populations:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
Quantify the percentage of cells in each quadrant.
-
Troubleshooting
-
High background in MTT assay: Ensure complete removal of the MTT solution before adding DMSO. Use a blank control (medium only) for background subtraction.
-
Poor resolution in cell cycle analysis: Ensure proper cell fixation and RNase treatment. Check the flow cytometer settings for proper voltage and compensation.
-
High percentage of necrotic cells in apoptosis assay: The compound concentration might be too high, or the incubation time too long, leading to secondary necrosis. Consider using lower concentrations or shorter time points.
Conclusion
These application notes provide a comprehensive framework for evaluating the anticancer potential of this compound against MCF-7 and A549 cancer cell lines. The provided protocols are standard methods for assessing cytotoxicity, cell cycle arrest, and apoptosis. The data from structurally similar compounds suggest that this quinazoline derivative is likely to exhibit significant anticancer activity, warranting further investigation into its precise mechanisms of action.
References
- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel quinazoline-based analog induces G2/M cell cycle arrest and apoptosis in human A549 lung cancer cells via a ROS-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: EGFR Kinase Inhibition Assay for Quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer and glioblastoma.[3][4] This has made EGFR a prime target for anticancer therapies.[5]
Quinazoline-based molecules are a prominent class of small-molecule EGFR inhibitors.[6] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its downstream signaling pathways.[7] First-generation inhibitors like gefitinib and erlotinib, both featuring a quinazoline scaffold, have demonstrated clinical efficacy.[4] However, the emergence of drug resistance, often mediated by mutations in the EGFR kinase domain such as the T790M "gatekeeper" mutation, has necessitated the development of next-generation quinazoline derivatives.[5]
This document provides detailed protocols for both biochemical and cell-based assays to evaluate the inhibitory activity of novel quinazoline derivatives against EGFR. These assays are fundamental in the preclinical assessment and optimization of new EGFR inhibitors.
EGFR Signaling Pathway
Ligand binding to EGFR induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which ultimately regulate gene transcription and cellular processes like proliferation and survival.[7][8]
Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.
Data Presentation: Inhibitory Activity of Quinazoline Derivatives
The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative quinazoline derivatives against wild-type (WT) and mutant EGFR. This data is crucial for assessing the potency and selectivity of the compounds.
| Compound | EGFR Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| Derivative 1 | EGFRWT | 5.06 | Gefitinib | 3.22 |
| Lapatinib | 27.06 | |||
| Derivative 2 | EGFRWT | 10.29 | Erlotinib | 11.65 |
| Derivative 3 | EGFRL858R/T790M | 8.4 | Afatinib | 3.8 |
| Derivative 4 | EGFRWT | 30.1 | Osimertinib | 57.8 |
| EGFRT790M | 12.8 | 8.5 | ||
| Gefitinib | EGFRWT | 10.41 | - | - |
| Erlotinib | EGFRWT | 2.6 | - | - |
(Note: The IC50 values are compiled from various literature sources for illustrative purposes and may have been determined under different experimental conditions.)[4][6]
Experimental Protocols
Biochemical EGFR Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to measure the kinase activity of purified EGFR by quantifying the amount of ATP consumed during the phosphorylation reaction. The ADP-Glo™ Kinase Assay system is used as an example.
Materials:
-
Recombinant human EGFR (wild-type or mutant)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[1]
-
Test quinazoline derivatives (dissolved in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Assay Workflow:
Caption: Biochemical EGFR Kinase Inhibition Assay Workflow.
Procedure:
-
Reagent Preparation:
-
Prepare a master mix containing 5x Kinase Assay Buffer, ATP, and the Poly(Glu, Tyr) substrate in distilled water.[3]
-
Prepare serial dilutions of the test quinazoline derivatives in 10% DMSO, at 10-fold the desired final concentrations.[3]
-
Dilute the EGFR kinase to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Assay Buffer.[3]
-
-
Assay Plate Setup:
-
Add 12.5 µL of the master mix to each well of a white 96-well plate.[3]
-
Add 2.5 µL of the serially diluted test compounds to the appropriate wells.
-
For positive control wells (100% activity), add 2.5 µL of 10% DMSO.
-
For blank wells (no kinase activity), add 2.5 µL of 10% DMSO.
-
-
Kinase Reaction:
-
Signal Detection:
-
After the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 45 minutes to deplete the remaining ATP.[3]
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for another 45 minutes to convert ADP to ATP and generate a luminescent signal.[3]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells from all other readings.
-
Determine the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based EGFR Inhibition Assay (Cell Viability)
This protocol measures the effect of quinazoline derivatives on the viability of cancer cell lines that are dependent on EGFR signaling. The CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells, is used as an example.
Materials:
-
EGFR-dependent cancer cell line (e.g., A431, NCI-H1975)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test quinazoline derivatives (dissolved in DMSO)
-
CellTiter-Glo® Reagent
-
White, opaque-walled 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Plating:
-
Harvest and count the cells.
-
Seed the cells in a white, opaque-walled 96-well plate at a predetermined density (e.g., 3,000-10,000 cells/well) in 100 µL of culture medium.[9]
-
Incubate the plate overnight at 37°C in a humidified CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinazoline derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the diluted compounds.
-
Include vehicle control wells (medium with DMSO) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.[9]
-
-
Viability Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[10]
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.[10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent cell viability for each compound concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and perform a non-linear regression analysis to determine the IC50 value.
-
Conclusion
The described biochemical and cell-based assays provide a robust framework for the preclinical evaluation of quinazoline derivatives as EGFR inhibitors. The biochemical assay allows for the direct assessment of enzymatic inhibition, providing crucial information on the compound's potency and mechanism of action. The cell-based assay complements this by offering insights into the compound's activity in a more physiologically relevant context, accounting for factors such as cell permeability and off-target effects. Rigorous and consistent application of these protocols will enable researchers to effectively identify and advance promising new therapeutic agents targeting EGFR.
References
- 1. promega.com.cn [promega.com.cn]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. biorxiv.org [biorxiv.org]
- 5. japsonline.com [japsonline.com]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
Application Notes and Protocols for 2-Phenyl-4-(1-pyrrolidinyl)quinazoline as a Research Chemical
Disclaimer: The following application notes and protocols are based on the known biological activities of the broader class of quinazoline derivatives. As of the latest literature review, specific experimental data, established biological activities, and detailed protocols for the direct use of 2-Phenyl-4-(1-pyrrolidinyl)quinazoline are not publicly available. This document is intended to serve as a foundational guide for researchers initiating studies with this compound and should be adapted based on empirical findings.
Chemical and Physical Properties
This compound is a heterocyclic organic compound belonging to the quinazoline class. The presence of the 2-phenyl and 4-(1-pyrrolidinyl) substituents suggests potential for diverse biological activities, as these features are common in bioactive molecules within this family.
| Property | Value | Source |
| Molecular Formula | C18H17N3 | PubChem |
| IUPAC Name | 2-phenyl-4-(pyrrolidin-1-yl)quinazoline | PubChem |
| CAS Number | 442536-98-3 | Sigma-Aldrich[1] |
| Molecular Weight | 275.35 g/mol | PubChem |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in organic solvents such as DMSO, ethanol | General knowledge of similar compounds |
Potential Research Applications
Based on the extensive research on structurally related 2-phenyl-quinazoline and quinazolinone derivatives, this compound may be investigated for a variety of potential biological activities. The quinazoline scaffold is a well-established pharmacophore found in numerous compounds with diverse therapeutic applications.[2][3]
Potential areas of investigation include:
-
Anticancer Activity: Many quinazoline derivatives are known to exhibit potent anti-proliferative effects against a range of cancer cell lines.[1][4][5] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[5]
-
Anti-Inflammatory Activity: The quinazoline nucleus is present in compounds that have demonstrated anti-inflammatory properties.[6]
-
Antioxidant Activity: Certain 2-phenyl quinazolin-4(3H)-one derivatives have been shown to possess in vitro and in vivo antioxidant properties.[7]
-
Anticonvulsant Activity: The quinazoline scaffold has been explored for the development of novel anticonvulsant agents.[6]
Experimental Protocols
The following are generalized protocols that can be adapted for the initial screening of this compound.
In Vitro Anti-proliferative Activity (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
MTT Assay Experimental Workflow
Potential Signaling Pathway Involvement
Given that many 2-phenyl-quinazoline derivatives act as kinase inhibitors, a plausible, yet unconfirmed, mechanism of action for this compound could be the inhibition of the EGFR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5]
Hypothetical EGFR Signaling Inhibition
Safety and Handling
As with any research chemical with unknown biological effects, this compound should be handled with care. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated area or a fume hood. A material safety data sheet (MSDS) should be consulted if available from the supplier.
References
- 1. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. In vivo anti-tumour activity of novel Quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro and In Vivo Antioxidant Property of Novel 2-Phenyl Quinazoline-4(3h)-One Derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]
Application Notes and Protocols for 2-Phenyl-4-(1-pyrrolidinyl)quinazoline in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives are a class of heterocyclic compounds known for their broad range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] 2-Phenyl-4-(1-pyrrolidinyl)quinazoline is a specific derivative with potential applications in cell-based research. Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions in cell culture applications.
Compound Information
A summary of the key quantitative data for this compound is provided in the table below. Please note that specific solubility and stability data for this particular compound are not widely available, and the provided information is based on general characteristics of similar compounds and best practices.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₇N₃ | [4] |
| Molecular Weight | 275.35 g/mol | |
| Appearance | Solid powder (visual inspection) | |
| Purity | >95% (recommended, verify with vendor) | |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [5][6] |
| Storage (Powder) | -20°C for up to 3 years | [6] |
| Storage (Stock Solution) | -20°C for up to 1 month, -80°C for up to 6 months | [6] |
Experimental Protocols
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound in powder or solution form.
-
Handle the powdered compound in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out a precise amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.75 mg of the compound (Molecular Weight = 275.35 g/mol ).
-
Dissolution:
-
Add the weighed powder to a sterile microcentrifuge tube or cryovial.
-
Add the calculated volume of sterile DMSO to achieve a 10 mM concentration. For 2.75 mg, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 50°C) or sonication can be used to aid dissolution if necessary.[5]
-
-
Sterilization (Optional): If required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[6]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]
-
Preparation of Working Solutions in Cell Culture Medium
This protocol describes the dilution of the DMSO stock solution into a final working concentration in cell culture medium for treating cells.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile tubes and pipettes
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: It is recommended to perform serial dilutions to ensure accurate final concentrations and to minimize the final DMSO concentration in the cell culture.
-
Intermediate Dilution (e.g., to 100 µM): Dilute the 10 mM stock solution 1:100 in pre-warmed cell culture medium. For example, add 10 µL of the 10 mM stock to 990 µL of medium.
-
Final Dilution (e.g., to 1 µM): Further dilute the intermediate solution into the final volume of cell culture medium for your experiment. For example, to prepare 10 mL of a 1 µM working solution, add 100 µL of the 100 µM intermediate dilution to 9.9 mL of medium.
-
-
DMSO Concentration Control: Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to avoid solvent-induced cytotoxicity.[6] A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Application to Cells: Mix the working solution gently by inverting the tube and immediately add it to your cell culture plates.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing and using stock solutions.
Hypothetical Signaling Pathway
While the specific molecular targets of this compound are not yet fully elucidated, many quinazoline derivatives are known to act as inhibitors of protein kinases or tubulin polymerization, which are key components of cell proliferation and survival signaling pathways. The following diagram illustrates a hypothetical mechanism of action where the compound inhibits a receptor tyrosine kinase (RTK), leading to the downregulation of a pro-proliferative signaling cascade.
Caption: Hypothetical inhibition of an RTK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the biological activity of quinazoline - Int J Pharm Chem Anal [ijpca.org]
- 3. mdpi.com [mdpi.com]
- 4. PubChemLite - this compound (C18H17N3) [pubchemlite.lcsb.uni.lu]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Evaluating Quinazoline Compound Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects.[1] These compounds have been shown to exert their cytotoxic effects through various mechanisms, such as the inhibition of key signaling pathways like PI3K/Akt/mTOR, interference with tubulin polymerization, and induction of apoptosis.[2][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the in vitro cytotoxic effects of such compounds.[4] This assay provides a quantitative measure of cell viability by determining the metabolic activity of cells.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The concentration of these formazan crystals, which is directly proportional to the number of viable cells, can be determined by measuring the absorbance after solubilization.[6]
These application notes provide a detailed protocol for utilizing the MTT assay to evaluate the cytotoxicity of quinazoline compounds against cancer cell lines.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Appropriate cancer cell line(s) (e.g., MCF-7, A549, HCT116)
-
Quinazoline Compounds: Stock solutions of test compounds in a suitable solvent (e.g., DMSO)
-
Cell Culture Medium: Recommended medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin)
-
MTT Reagent: 5 mg/mL MTT in sterile phosphate-buffered saline (PBS), filter-sterilized and stored protected from light.
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.
-
Phosphate-Buffered Saline (PBS): Sterile
-
Trypsin-EDTA: For detaching adherent cells
-
96-well cell culture plates: Sterile
-
Multi-channel pipette
-
Microplate reader
Procedure
1. Cell Seeding: a. Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency. b. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize with complete medium. c. Centrifuge the cell suspension and resuspend the pellet in fresh complete medium to obtain a single-cell suspension. d. Determine the cell concentration using a hemocytometer or an automated cell counter. e. Seed the cells into a 96-well plate at a pre-determined optimal density (typically 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]
2. Compound Treatment: a. Prepare serial dilutions of the quinazoline compounds in the cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced cytotoxicity. b. After the 24-hour incubation period, carefully remove the medium from the wells. c. Add 100 µL of the prepared compound dilutions to the respective wells in triplicate. d. Include a vehicle control (medium with the same concentration of solvent used for the compounds) and a negative control (untreated cells in medium only). e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[4]
3. MTT Assay: a. Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well, including the controls. b. Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells. d. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] e. Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan.
4. Data Acquisition: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
Data Presentation
The quantitative data obtained from the MTT assay should be summarized for clear interpretation and comparison.
Table 1: Absorbance Values from MTT Assay
| Compound Concentration (µM) | Replicate 1 (Absorbance at 570 nm) | Replicate 2 (Absorbance at 570 nm) | Replicate 3 (Absorbance at 570 nm) | Mean Absorbance | Standard Deviation |
| Vehicle Control | |||||
| Compound A - 0.1 | |||||
| Compound A - 1 | |||||
| Compound A - 10 | |||||
| Compound A - 50 | |||||
| Compound A - 100 | |||||
| Compound B - 0.1 | |||||
| Compound B - 1 | |||||
| Compound B - 10 | |||||
| Compound B - 50 | |||||
| Compound B - 100 |
Table 2: Cell Viability and IC₅₀ Values
| Compound | Concentration (µM) | % Cell Viability | IC₅₀ (µM) |
| Compound A | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Compound B | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100
-
Determine the IC₅₀ value , which is the concentration of the compound that inhibits 50% of cell growth. This can be calculated by plotting a dose-response curve of % cell viability against the logarithm of the compound concentration and using non-linear regression analysis.
Visualizations
References
- 1. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols: Assessing the Anti-proliferative Activity of 2-Aryl-4-Aminoquinazolines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quinazoline derivatives are a significant class of heterocyclic compounds that form the scaffold for numerous biologically active molecules.[1] Specifically, 2-aryl-4-aminoquinazolines have garnered substantial interest in medicinal chemistry due to their potent anti-proliferative activities against various cancer cell lines.[1][2] Many compounds from this class function as inhibitors of key signaling proteins involved in cell growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4][5][6][7][8] The inhibition of these receptor tyrosine kinases can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis.[9][10][11] This document provides an overview of their activity, key experimental protocols to assess their efficacy, and visual workflows and pathway diagrams.
Data Presentation: Anti-proliferative Activity (IC₅₀)
The anti-proliferative efficacy of various 2-aryl-4-aminoquinazoline derivatives has been quantified across multiple human cancer cell lines. The data below summarizes the half-maximal inhibitory concentration (IC₅₀) values, representing the concentration of a compound required to inhibit cell proliferation by 50%.
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Compound 9e | A549 | Non-small cell lung cancer | 14.33 ± 1.16 | [12] |
| NCI-H460 | Non-small cell lung cancer | 17.81 ± 1.25 | [12] | |
| H1975 | Non-small cell lung cancer | 13.41 ± 1.14 | [12] | |
| Compound 4a | KB | Human epidermoid carcinoma | 6.5 (µg/mL) | [1] |
| Compound 2 | PC3 | Prostate Cancer | 6.6 | [3] |
| HT29 | Colon Cancer | 6.7 | [3] | |
| MCF7 | Breast Cancer | 4.9 | [3] | |
| Compound 15b | HT-29 | Colon Cancer | 5.27 | [8] |
| MCF-7 | Breast Cancer | 4.41 | [8] | |
| H460 | Non-small cell lung cancer | 11.95 | [8] | |
| Compound 15a | EGFR Kinase | - | 0.13 | [8] |
| VEGFR-2 Kinase | - | 0.56 | [8] |
Experimental Protocols
Detailed methodologies for core experiments are provided below to guide researchers in assessing the anti-proliferative effects of 2-aryl-4-aminoquinazolines.
Cell Viability and Proliferation Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13][14][15] The quantity of formazan is directly proportional to the number of viable cells.[16]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 2-aryl-4-aminoquinazoline compounds. Add the compounds to the designated wells and incubate for the desired exposure period (e.g., 24, 48, or 72 hours). Include solvent-only wells as a control.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[13]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[13][17]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Gently mix the contents of the wells to ensure complete solubilization. Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[13] A reference wavelength of >650 nm can be used to subtract background noise.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent-treated control cells and determine the IC₅₀ value.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing DNA content and determining the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M). This analysis can reveal if a compound induces cell cycle arrest.
Protocol:
-
Cell Treatment: Culture approximately 1 x 10⁶ cells and treat them with the test compound at various concentrations for a specified duration (e.g., 24 hours). Harvest both adherent and floating cells.
-
Cell Fixation: Centrifuge the harvested cells at 200-400 x g for 5 minutes.[18] Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[19][20] Incubate at 4°C for at least 30 minutes (or up to two weeks at -20°C).[19]
-
Washing: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet twice with PBS to remove any residual ethanol.[19]
-
RNA Digestion: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate at room temperature for 5 minutes to ensure that only DNA is stained.[19]
-
DNA Staining: Add propidium iodide (PI) staining solution to a final concentration of 50 µg/mL.[19] Incubate for 20-30 minutes at room temperature in the dark.
-
Flow Cytometry Acquisition: Analyze the stained cells using a flow cytometer. Excite the PI with a laser and measure the fluorescence intensity, which is proportional to the DNA content.[21]
-
Data Analysis: Generate a DNA content frequency histogram to visualize the cell cycle distribution. Quantify the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software (e.g., ModFit, FlowJo).[19] An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.
Apoptosis Detection (Western Blotting)
Western blotting is a powerful technique for detecting changes in the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.[22] This method allows for the specific detection of apoptotic markers, providing insight into the mechanism of cell death induced by the compound.[22][23]
Protocol:
-
Cell Lysis: Treat cells with the 2-aryl-4-aminoquinazoline compound. After treatment, harvest and lyse the cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.[24][25]
-
Protein Quantification: Determine the total protein concentration of the lysates using a protein assay kit (e.g., BCA assay) to ensure equal loading of protein for each sample.[24][25]
-
SDS-PAGE: Denature the protein samples by heating them in loading buffer. Separate 20-30 µg of protein per sample by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[24][25]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[23]
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[23][25]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting apoptosis-related proteins (e.g., anti-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2).[23][24]
-
Secondary Antibody Incubation: Wash the membrane thoroughly with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[23][24]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensity using imaging software.[24][25] Use a loading control like β-actin or GAPDH to normalize the results.
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz to illustrate key processes.
Caption: Experimental workflow for assessing anti-proliferative activity.
Caption: Simplified EGFR signaling pathway and inhibition point.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Discovery of new 4-alkoxyquinazoline-based derivatives as potent VEGFR2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and evaluation of anti-proliferative activity of 2-aryl-4-aminoquinazoline derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. chondrex.com [chondrex.com]
- 18. revvity.com [revvity.com]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Apoptosis western blot guide | Abcam [abcam.com]
- 23. Western Blotting Analysis of Apoptosis-Related Proteins [bio-protocol.org]
- 24. pubcompare.ai [pubcompare.ai]
- 25. Apoptosis and autophagy-related protein evaluation by Western blot analysis [bio-protocol.org]
Application Notes and Protocols: Molecular Docking Studies of 2-Phenyl-4-(1-pyrrolidinyl)quinazoline with Protein Kinases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting molecular docking studies on 2-Phenyl-4-(1-pyrrolidinyl)quinazoline, a quinazoline derivative with potential as a protein kinase inhibitor. While specific experimental data for this compound is not yet prevalent in published literature, this document outlines the established protocols and theoretical framework for investigating its interactions with key protein kinase targets. The methodologies described are based on common practices in computational drug design for analogous quinazoline-based kinase inhibitors.
Introduction
Quinazoline-containing compounds are a well-established class of protein kinase inhibitors, with several approved drugs targeting kinases in pathways crucial for cell proliferation and survival.[1][2][3] The core quinazoline scaffold serves as a versatile backbone for designing inhibitors that can compete with ATP for the kinase active site. The specific compound, this compound, possesses the characteristic quinazoline core, suggesting its potential to interact with various protein kinases.
Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein kinase. This method is instrumental in early-stage drug discovery for hit identification, lead optimization, and elucidating potential mechanisms of action. These notes will detail the steps to perform a molecular docking study of this compound against a representative protein kinase, the Epidermal Growth Factor Receptor (EGFR), which is a common target for quinazoline-based inhibitors.
Experimental Protocols
A typical molecular docking workflow involves several key stages: protein and ligand preparation, grid generation, the docking simulation itself, and subsequent analysis of the results.
Protein Preparation
The initial step is to obtain and prepare the three-dimensional structure of the target protein kinase.
-
Source: High-resolution crystal structures of protein kinases can be downloaded from the Protein Data Bank (PDB). For this example, we will consider the EGFR kinase domain (PDB ID: 1XKK).
-
Preparation Steps:
-
Remove Non-essential Molecules: The raw PDB file often contains water molecules, co-crystallized ligands, and other non-essential ions. These should be removed from the structure.
-
Add Hydrogen Atoms: Hydrogen atoms are typically not resolved in X-ray crystal structures and must be added computationally. This is crucial for defining the correct ionization and tautomeric states of amino acid residues.
-
Assign Partial Charges: Assign partial charges to all atoms in the protein. Standard force fields like AMBER or CHARMM are commonly used for this purpose.
-
Energy Minimization: A brief energy minimization of the protein structure is often performed to relieve any steric clashes or unfavorable geometries.
-
Ligand Preparation
The this compound ligand must also be prepared for docking.
-
Structure Generation: The 2D structure of this compound can be drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D structure. Alternatively, the structure can be obtained from chemical databases like PubChem or ZINC.
-
Preparation Steps:
-
Generate 3D Coordinates: If starting from a 2D structure, generate a low-energy 3D conformation.
-
Assign Partial Charges: Assign partial charges to the ligand atoms using a suitable method (e.g., Gasteiger charges).
-
Define Torsional Bonds: Identify the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Docking Simulation
The docking simulation is performed using specialized software such as AutoDock, Glide, or GOLD. The general steps are as follows:
-
Grid Generation: A grid box is defined around the active site of the protein kinase. This grid pre-calculates the potential energy of interaction for different atom types, which speeds up the docking calculation. The grid should be large enough to encompass the entire binding pocket and allow for the ligand to move freely.
-
Docking Algorithm: A search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore different conformations and orientations of the ligand within the defined grid box.
-
Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The scoring function typically includes terms for van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation energy.
-
Output: The docking software will output a series of ranked ligand poses based on their predicted binding scores.
Analysis of Results
The final and most critical step is the analysis of the docking results.
-
Binding Pose Analysis: The top-ranked poses are visually inspected to assess the plausibility of the binding mode. Key interactions, such as hydrogen bonds and hydrophobic contacts with active site residues, should be identified. For EGFR, key interactions often involve the hinge region of the kinase.
-
Scoring and Ranking: The docking scores provide a quantitative estimate of the binding affinity. These scores can be used to rank different compounds or to compare the binding of the same compound to different targets.
-
Post-Docking Refinement: For more accurate predictions, the top-ranked poses can be subjected to further refinement using techniques like molecular dynamics (MD) simulations.
Data Presentation
Quantitative data from molecular docking studies should be presented in a clear and organized manner to facilitate comparison. The table below serves as a template for how such data could be presented, populated with illustrative data for similar quinazoline-based EGFR inhibitors found in the literature, as specific data for this compound is not available.
| Compound | Target Kinase | PDB ID | Docking Score (kcal/mol) | Estimated Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | EGFR | 1XKK | To be determined | To be determined | To be determined |
| Gefitinib (for comparison) | EGFR | 2ITY | -9.8 | -10.2 | Met793, Leu718, Val726 |
| Erlotinib (for comparison) | EGFR | 1M17 | -10.1 | -10.5 | Met793, Gln791, Thr790 |
| Lapatinib (for comparison) | EGFR/HER2 | 1XKK | -9.5 | -9.9 | Met793, Cys797, Asp855 |
Note: The data for Gefitinib, Erlotinib, and Lapatinib are representative values from literature and are provided for illustrative purposes.
Visualizations
Molecular Docking Workflow
The following diagram illustrates the general workflow for a molecular docking study.
Caption: A flowchart of the molecular docking process.
EGFR Signaling Pathway
This diagram shows a simplified representation of the EGFR signaling pathway, which is often targeted by quinazoline-based inhibitors.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
Evaluating the Anticancer Potential of Novel Quinazoline Compounds: A Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the evaluation of novel quinazoline derivatives for their anticancer activity. Quinazolines are a prominent class of heterocyclic compounds that have shown significant promise as anticancer agents, primarily through their ability to inhibit key signaling pathways involved in tumor growth and proliferation. This guide outlines a systematic approach to assess the in vitro and in vivo efficacy of these compounds.
Introduction to Anticancer Evaluation of Quinazolines
The evaluation of novel quinazoline compounds involves a multi-faceted approach, beginning with in vitro assays to determine their cytotoxic and mechanistic effects on cancer cell lines. Promising candidates are then advanced to in vivo models to assess their antitumor efficacy and overall tolerability. A thorough understanding of the underlying mechanism of action is crucial, often involving the elucidation of their impact on critical signaling pathways.
In Vitro Evaluation of Anticancer Activity
A series of in vitro assays are essential to characterize the anticancer profile of novel quinazolines. These assays provide initial data on cytotoxicity, effects on cell cycle progression, and the induction of apoptosis.
Cytotoxicity Assays
The initial screening of novel quinazolines typically involves assessing their cytotoxic effects on a panel of human cancer cell lines. The choice of cell lines should ideally represent different cancer types and may include those with known mutations in relevant signaling pathways.
2.1.1. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[1]
Table 1: Summary of In Vitro Cytotoxicity Data for a Hypothetical Quinazoline Compound (QZ-X)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Cancer | 5.2 |
| MCF-7 | Breast Cancer | 2.8 |
| HCT116 | Colon Cancer | 7.1 |
| PC-3 | Prostate Cancer | 10.5 |
Protocol: Sulforhodamine B (SRB) Assay [1][2][3][4][5]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the quinazoline compound and incubate for 48-72 hours.
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates again with 1% (v/v) acetic acid to remove unbound SRB.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
Cell Cycle Analysis
Quinazoline derivatives can exert their anticancer effects by inducing cell cycle arrest. Flow cytometry analysis using propidium iodide (PI) staining is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6][7][8]
Table 2: Effect of QZ-X (5 µM) on Cell Cycle Distribution in A549 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 55.2 | 30.1 | 14.7 |
| QZ-X | 25.8 | 20.5 | 53.7 |
Protocol: Cell Cycle Analysis using Propidium Iodide (PI) Staining [6][7][8]
-
Cell Treatment: Treat cells with the quinazoline compound for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Cell Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.
-
PI Staining: Add PI solution to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the DNA content and cell cycle distribution.
Apoptosis Assay
The induction of apoptosis is a key mechanism of many anticancer drugs. The Annexin V-FITC/PI dual staining assay is a widely used method to detect and quantify apoptotic cells by flow cytometry.[9][10][11]
Table 3: Apoptosis Induction by QZ-X (5 µM) in A549 Cells
| Treatment | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | 95.1 | 2.5 | 2.4 |
| QZ-X | 40.3 | 35.2 | 24.5 |
Protocol: Apoptosis Assay using Annexin V-FITC and PI Staining [9][10][11]
-
Cell Treatment: Treat cells with the quinazoline compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; and late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.
Mechanistic Studies: Signaling Pathway Analysis
Quinazoline derivatives often target specific signaling pathways that are dysregulated in cancer. Western blotting is a key technique to investigate the effect of these compounds on the expression and phosphorylation status of proteins within these pathways. Common pathways targeted by quinazolines include the EGFR, VEGFR, and PI3K/Akt signaling cascades.
Key Signaling Pathways
-
EGFR (Epidermal Growth Factor Receptor) Pathway: Many quinazolines are potent EGFR tyrosine kinase inhibitors, blocking downstream signaling that promotes cell proliferation and survival.[12]
-
VEGFR (Vascular Endothelial Growth Factor Receptor) Pathway: Inhibition of VEGFR signaling by quinazolines can suppress angiogenesis, the formation of new blood vessels that tumors need to grow.
-
PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis.
Caption: EGFR Signaling Pathway Inhibition by Quinazolines.
Western Blotting Protocol for Pathway Analysis[15][16][17][18][19]
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., EGFR, p-EGFR, Akt, p-Akt) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
In Vivo Evaluation of Anticancer Efficacy
Promising quinazoline compounds identified from in vitro studies should be evaluated in vivo to determine their antitumor activity in a physiological context.
Xenograft Tumor Models
Human cancer cell lines are implanted into immunocompromised mice to establish tumors. The effect of the quinazoline compound on tumor growth is then monitored over time.[13][14]
Table 4: In Vivo Antitumor Activity of QZ-X in an A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| QZ-X | 25 | 625 ± 80 | 50 |
| QZ-X | 50 | 310 ± 55 | 75.2 |
Protocol: Xenograft Tumor Model [13][14]
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the quinazoline compound or vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Data Analysis: At the end of the study, calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the control group.
Patient-Derived Xenograft (PDX) Models
PDX models involve the direct implantation of patient tumor tissue into immunocompromised mice. These models better recapitulate the heterogeneity and microenvironment of human tumors, offering a more clinically relevant platform for evaluating drug efficacy.[15][16]
Caption: General Experimental Workflow for Anticancer Evaluation.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison. Results should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM). Statistical analysis should be performed to determine the significance of the observed effects.
Conclusion
The systematic evaluation of novel quinazoline compounds using the described in vitro and in vivo methodologies is essential for identifying promising anticancer drug candidates. A thorough characterization of their cytotoxic effects, mechanism of action, and in vivo efficacy will provide a solid foundation for further preclinical and clinical development.
References
- 1. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. SRB assay for measuring target cell killing [protocols.io]
- 4. zellx.de [zellx.de]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 9. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]
- 10. bosterbio.com [bosterbio.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 14. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.championsoncology.com [blog.championsoncology.com]
Application of 2-Chloro-4-Phenylquinazoline as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-phenylquinazoline is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique chemical structure, featuring a reactive chlorine atom at the 2-position, makes it an ideal starting material for the development of novel therapeutic agents, particularly in the field of oncology. This document provides detailed application notes and experimental protocols for the use of 2-chloro-4-phenylquinazoline as a synthetic intermediate in the creation of potent kinase inhibitors and other anticancer compounds.
The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets.[1] By leveraging the reactivity of the chloro-substituent, researchers can introduce various functional groups to the quinazoline core, enabling the synthesis of diverse compound libraries for drug discovery. This intermediate is particularly prominent in the synthesis of inhibitors for key signaling proteins such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[2][3]
Synthetic Applications
2-Chloro-4-phenylquinazoline is primarily utilized in nucleophilic aromatic substitution reactions where the chlorine atom is displaced by various nucleophiles, such as anilines and morpholines, to yield a range of substituted quinazoline derivatives.
Synthesis of Dual EGFR and VEGFR-2 Inhibitors
A significant application of 2-chloro-4-phenylquinazoline is in the synthesis of dual inhibitors of EGFR and VEGFR-2, which are key targets in cancer therapy.[2] The combined inhibition of these two receptor tyrosine kinases can lead to synergistic antitumor effects and potentially overcome drug resistance.[2]
Synthesis of PI3K Inhibitors
2-Chloro-4-phenylquinazoline and its analogs are also employed in the synthesis of Phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer.[3]
Quantitative Data Summary
The following tables summarize the biological activities of representative compounds synthesized from 2-chloro-4-phenylquinazoline and its analogs.
Table 1: Dual EGFR and VEGFR-2 Inhibitors
| Compound ID | Target | IC50 (µM) | Reference |
| 8o | EGFR | ~0.15 | [4] |
| VEGFR-2 | ~0.12 | [4] | |
| 15a | EGFR | 0.13 | [5] |
| VEGFR-2 | 0.56 | [5] | |
| 15b | EGFR | 0.15 | [5] |
| VEGFR-2 | 1.81 | [5] | |
| 10a | EGFR | Potent Inhibition | [6] |
| VEGFR-2 | Potent Inhibition | [6] | |
| 10g | EGFR | Potent Inhibition | [6] |
| VEGFR-2 | Potent Inhibition | [6] |
Table 2: PI3K Inhibitors
| Compound ID | Target | IC50 (nM) | Reference |
| 15e | PI3K p110α | 2.0 | [3] |
| 17f | PI3Kα | 4.2 | [7] |
Table 3: Multi-Kinase Inhibitors
| Compound ID | Target | IC50 (nM) | Reference |
| BPR1K871 | FLT3 | 19 | [1] |
| AURKA | 22 | [1] | |
| AURKB | 13 | [1] |
Experimental Protocols
General Procedure for the Synthesis of 4-Anilino-2-phenylquinazoline Derivatives
This protocol is a general representation for the synthesis of 4-anilinoquinazoline derivatives, which are precursors to dual EGFR/VEGFR-2 inhibitors.
Materials:
-
2-Chloro-4-phenylquinazoline
-
Substituted aniline
-
Isopropanol or other suitable solvent
-
Triethylamine or other suitable base
-
Stirring plate with heating
-
Round-bottom flask
-
Condenser
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-chloro-4-phenylquinazoline (1.0 eq) in isopropanol, add the substituted aniline (1.1 eq) and triethylamine (1.5 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-anilino-2-phenylquinazoline derivative.
General Procedure for the Synthesis of 4-Morpholino-2-phenylquinazoline Derivatives
This protocol outlines the general synthesis of 4-morpholino-2-phenylquinazolines, which have shown potential as PI3K inhibitors.
Materials:
-
2-Chloro-4-phenylquinazoline
-
Morpholine
-
N,N-Dimethylformamide (DMF) or other suitable solvent
-
Potassium carbonate or other suitable base
-
Stirring plate with heating
-
Round-bottom flask
-
Condenser
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-4-phenylquinazoline (1.0 eq) in DMF.
-
Add morpholine (1.2 eq) and potassium carbonate (2.0 eq) to the solution.
-
Heat the reaction mixture at 80-100 °C and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
If necessary, purify the crude product by silica gel column chromatography to yield the pure 4-morpholino-2-phenylquinazoline derivative.
Signaling Pathway Visualizations
EGFR and VEGFR-2 Signaling Pathway
The binding of ligands such as EGF and VEGF to their respective receptors, EGFR and VEGFR-2, triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which ultimately promote cell proliferation, survival, angiogenesis, and metastasis. Dual inhibitors targeting both receptors can effectively block these oncogenic signals.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival. Upon activation by upstream signals, such as those from receptor tyrosine kinases, PI3K phosphorylates PIP2 to generate PIP3. PIP3 recruits AKT to the cell membrane, where it is activated. Activated AKT then phosphorylates a variety of downstream targets, including mTOR, to promote protein synthesis, cell growth, and survival, while inhibiting apoptosis. Quinazoline-based inhibitors can effectively block this pathway at the level of PI3K.
Conclusion
2-Chloro-4-phenylquinazoline is a highly valuable and versatile intermediate in medicinal chemistry. Its application in the synthesis of potent and selective kinase inhibitors has been well-established, contributing significantly to the development of novel anticancer therapeutics. The straightforward and efficient synthetic routes starting from this intermediate allow for the generation of diverse libraries of compounds for biological screening. The continued exploration of derivatives from 2-chloro-4-phenylquinazoline holds great promise for the discovery of next-generation targeted therapies for cancer and other diseases.
References
- 1. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenyl-4-(1-pyrrolidinyl)quinazoline
Welcome to the technical support center for the synthesis of 2-Phenyl-4-(1-pyrrolidinyl)quinazoline. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve reaction yields.
General Synthetic Workflow
The synthesis of this compound is typically achieved via a two-step process. The first step involves the formation of a 2-phenyl-4-haloquinazoline intermediate, most commonly 2-phenyl-4-chloroquinazoline. The second step is a nucleophilic aromatic substitution (SNAr) reaction where the chloro-group is displaced by pyrrolidine.
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
General Questions
Q1: My overall yield is consistently low. What are the most critical steps to focus on? A1: The two most critical stages impacting overall yield are the synthesis of the 2-phenyl-4-chloroquinazoline intermediate and the final nucleophilic substitution step. Purity of the intermediate is crucial; impurities can inhibit the second reaction. Additionally, optimizing the conditions for the SNAr reaction, such as temperature and solvent, is vital for high conversion.
Q2: How do I confirm the identity and purity of my final product? A2: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy should be used to confirm the structure. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or melting point analysis.
Step 1: Intermediate Synthesis (2-Phenyl-4-chloroquinazoline)
Q3: I am getting a low yield for my 2-phenyl-4-chloroquinazoline intermediate using a Suzuki coupling. What can I do? A3: Low yields in Suzuki couplings for this synthesis can stem from several factors:
-
Catalyst Activity: Ensure your palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), is fresh and active. Deactivated catalysts are a common cause of failure.
-
Base: The choice and quality of the base (e.g., potassium carbonate) are important. Ensure it is anhydrous if the reaction requires it.
-
Reaction Conditions: The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst oxidation.[1] Ensure the temperature is optimal and consistent.[1]
-
Starting Materials: Use high-purity 2,4-dichloroquinazoline and phenylboronic acid.
Q4: I am using thionyl chloride (SOCl₂) to convert a quinazolinone to the 2-phenyl-4-chloroquinazoline, but the reaction is incomplete. How can I improve this? A4: To drive the chlorination reaction to completion:
-
Catalytic DMF: Add a catalytic amount of N,N-dimethylformamide (DMF). It reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent chlorinating agent.[2]
-
Excess Reagent & Reflux: Use an excess of thionyl chloride as both the reagent and solvent and ensure the mixture is refluxed for an adequate amount of time (typically 2-3 hours) to ensure full conversion.[2]
-
Moisture Control: The reaction is highly sensitive to moisture. Use oven-dried glassware and anhydrous conditions.
Step 2: SNAr Reaction with Pyrrolidine
Q5: The reaction between 2-phenyl-4-chloroquinazoline and pyrrolidine is slow or incomplete. What are the best conditions? A5: This SNAr reaction can be optimized by adjusting the following:
-
Solvent: Aprotic polar solvents like THF, DMF, or DMSO are generally effective.
-
Temperature: Increasing the temperature will increase the reaction rate. Refluxing in a suitable solvent is common. For even faster and more efficient reactions, microwave irradiation can be highly effective, often reducing reaction times from hours to minutes and improving yields.[3]
-
Base: While pyrrolidine can act as its own base to neutralize the HCl byproduct, adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can accelerate the reaction by preventing the formation of pyrrolidine hydrochloride salt, which is less nucleophilic.
Purification
Q6: I am struggling to purify the final product, this compound. What are some common impurities and how can I remove them? A6: Common impurities include unreacted 2-phenyl-4-chloroquinazoline and potential side products.
-
Unreacted Starting Material: If the reaction has not gone to completion, the chloro-intermediate will be present. This can often be removed via column chromatography on silica gel.
-
Recrystallization: This is an effective method for purification if a suitable solvent system can be found. Try solvents like ethanol, ethyl acetate, or hexane/ethyl acetate mixtures.
-
Acid-Base Extraction: Since the final product has a basic nitrogen in the pyrrolidine ring, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to protonate and move your product to the aqueous layer, discard the organic layer containing non-basic impurities, and then basify the aqueous layer and extract your purified product back into an organic solvent.
Troubleshooting Guide
This guide provides a logical workflow for diagnosing and resolving issues related to low yield in the synthesis of this compound.
Caption: Troubleshooting flowchart for improving synthesis yield.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-phenylquinazoline (Intermediate)
This protocol is adapted from a reported high-yield Suzuki coupling reaction.[1]
Materials:
-
2,4-Dichloroquinazoline
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
In a round-bottom flask, charge 2,4-dichloroquinazoline (1.0 equiv), phenylboronic acid (1.05 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).
-
Add a 2:1 mixture of THF and water.
-
Add potassium carbonate (2.0 equiv) to the mixture.
-
Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Heat the mixture to 60-70 °C and stir vigorously for 12 hours under the inert atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from a suitable solvent like methanol or ethanol to yield 2-chloro-4-phenylquinazoline as a solid. An 87% yield has been reported for a similar synthesis.[1]
Protocol 2: Synthesis of this compound (Final Product)
This is a general protocol for the SNAr reaction.
Materials:
-
2-Chloro-4-phenylquinazoline
-
Pyrrolidine
-
Diisopropylethylamine (DIPEA) (optional, but recommended)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Procedure (Conventional Heating):
-
Dissolve 2-chloro-4-phenylquinazoline (1.0 equiv) in THF or DMF in a round-bottom flask.
-
Add DIPEA (1.5 equiv), followed by the dropwise addition of pyrrolidine (1.2 equiv).
-
Heat the mixture to reflux and stir for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the final product.
Procedure (Microwave Irradiation):
-
In a microwave-safe vial, combine 2-chloro-4-phenylquinazoline (1.0 equiv), pyrrolidine (1.2 equiv), and DIPEA (1.5 equiv) in a suitable solvent (e.g., THF/water mixture).[3]
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 100-120 °C for 15-30 minutes.
-
After cooling, work up the reaction as described in the conventional heating method (steps 5-8).
Data Summary
The tables below summarize reaction conditions reported in the literature for the key synthetic steps. Optimizing these parameters is key to improving yield.
Table 1: Conditions for Synthesis of 2-Chloro-4-phenylquinazoline
| Starting Materials | Catalyst | Base | Solvent | Temp. | Time | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 2,4-Dichloroquinazoline, Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 60 °C | 12 h | 87% | [1] |
| 2-Phenylquinazolin-4(3H)-one | N/A | N/A | SOCl₂/DMF | Reflux | 2 h | 88% |[2] |
Table 2: Conditions for Nucleophilic Aromatic Substitution on 4-Chloroquinazolines Note: Data for various anilines is presented as a proxy for the reaction with pyrrolidine, a secondary amine.
| Amine | Method | Solvent | Temp. | Time | Yield | Reference |
| Substituted Anilines | Microwave | THF/H₂O | 100 °C | 15 min | Up to 96% | [3] |
| Various Amines | Conventional | N/A | N/A | N/A | Moderate to High | [4] |
References
- 1. 2-CHLORO-4-PHENYLQUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 2. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-Phenyl-4-(1-pyrrolidinyl)quinazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Phenyl-4-(1-pyrrolidinyl)quinazoline.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I might encounter after synthesizing this compound?
A1: Common impurities can include unreacted starting materials, such as 2-phenyl-4-chloroquinazoline or pyrrolidine. Additionally, side products from competing reactions or degradation of the target compound may be present. Hydrolysis of the quinazoline ring is a potential side reaction that can occur during purification.[1]
Q2: My crude product is an oil and won't solidify. How can I proceed with purification?
A2: If your product is an oil, direct purification by column chromatography is the recommended approach. It is advisable to first perform a small-scale analytical thin-layer chromatography (TLC) to determine a suitable eluent system that provides good separation between your product and impurities.
Q3: I am having trouble getting my compound to crystallize during recrystallization. What can I do?
A3: If crystallization is challenging, several techniques can be employed:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus of the solution. This can create nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of previously purified this compound into the supersaturated solution to initiate crystallization.
-
Solvent System Adjustment: Gradually add a poor solvent (a solvent in which your compound is less soluble) to the solution of your compound in a good solvent until turbidity persists. Then, warm the mixture until it becomes clear and allow it to cool slowly.
-
Slow Cooling: Ensure the solution cools down to room temperature slowly, followed by further cooling in a refrigerator or ice bath. Rapid cooling can lead to the formation of an oil rather than crystals.
Q4: My purified compound still shows impurities by TLC/NMR. What are my next steps?
A4: If impurities persist after the initial purification, a second purification step is necessary. If you initially used column chromatography, you could try recrystallization. Conversely, if you started with recrystallization, column chromatography with a different eluent system may provide better separation. It is also beneficial to re-evaluate your TLC analysis to ensure you are using an optimal solvent system for separation.
Purification Protocols
Two primary methods for the purification of this compound are column chromatography and recrystallization. The choice of method will depend on the nature of the impurities and the physical state of the crude product.
Experimental Protocol 1: Column Chromatography
This method is ideal for purifying oily products or for separating compounds with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60-120 or 230-400 mesh)
-
Solvents: n-Hexane, Ethyl acetate
-
Glass column
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp (254 nm)
Procedure:
-
Eluent System Selection: Prepare a series of eluent mixtures with varying ratios of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3). Spot your crude product on a TLC plate and develop it in each eluent system. The ideal eluent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pour it into the column, ensuring there are no air bubbles. Allow the silica to settle, and then add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the chosen eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin eluting the column with the selected n-hexane/ethyl acetate mixture.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified this compound.
Experimental Protocol 2: Recrystallization
This method is suitable for purifying solid crude products.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Isopropanol, or a mixture of solvents like Dioxane/water)[2]
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can enhance crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Data Presentation
The following tables provide representative data for the purification of quinazoline derivatives based on literature for analogous compounds. Actual results may vary depending on the specific experimental conditions.
| Purification Method | Eluent System/Solvent | Typical Recovery (%) | Purity (%) (by HPLC/NMR) | Reference |
| Column Chromatography | Hexane/Ethyl Acetate (1:2) | 47-62 | >95 | [3] |
| Column Chromatography | Chloroform/Methanol (gradient) | Not specified | >95 | [4] |
| Recrystallization | Ethanol | 65 | >98 | [2] |
| Recrystallization | Dioxane | 85 | >98 | [2] |
Visualizations
Below are diagrams illustrating the general workflow for the purification of this compound and a troubleshooting decision tree.
Caption: General workflow for the purification of this compound.
References
- 1. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. rsc.org [rsc.org]
- 4. Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for N-arylation of 4-chloroquinazolines
Welcome to the technical support center for the N-arylation of 4-chloroquinazolines. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during this crucial synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the N-arylation of 4-chloroquinazolines?
A1: The Buchwald-Hartwig amination is a widely employed and versatile method for forming C-N bonds in the synthesis of N-arylquinazolines.[1] This palladium-catalyzed cross-coupling reaction offers a significant advantage over harsher, more traditional methods like the Goldberg reaction or nucleophilic aromatic substitution, due to its broader substrate scope and greater functional group tolerance.[1] Microwave-assisted protocols have also become increasingly popular, as they often lead to shorter reaction times and improved yields.[2][3][4][5][6]
Q2: My reaction is not going to completion or giving low yields. What are the potential causes?
A2: Several factors can contribute to incomplete reactions or low yields. These include:
-
Steric Hindrance: Bulky substituents on either the 4-chloroquinazoline or the aniline, particularly at the ortho-position, can sterically hinder the reaction.[2][3]
-
Electronic Effects: Electron-poor amines tend to be less reactive and may require longer reaction times or higher temperatures compared to electron-rich amines.[2][3][6]
-
Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical. The catalyst system may need to be optimized for your specific substrates.
-
Inappropriate Base or Solvent: The base and solvent system play a crucial role in the reaction's success. The base is required to deprotonate the amine, and the solvent must be compatible with the reactants and catalyst system.
-
Reaction Temperature and Time: The reaction may require higher temperatures or longer reaction times to proceed to completion, especially with less reactive substrates.
Q3: How do I choose the right catalyst and ligand for my reaction?
A3: The selection of the catalyst and ligand is critical for a successful N-arylation. While there is no one-size-fits-all answer, some general guidelines apply:
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common palladium precursors.
-
Ligands: Bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands" (e.g., XPhos, SPhos), are frequently used to enhance catalyst activity and stability.[7] For some transformations, bidentate phosphine ligands may be beneficial.[1] The optimal ligand often needs to be determined empirically through screening.
Q4: Can I perform this reaction without a palladium catalyst?
A4: While palladium catalysis is the most common approach, copper-mediated N-arylation reactions (Ullmann and Chan-Lam couplings) are also known.[8] However, these methods may require harsher conditions or have a more limited substrate scope compared to palladium-catalyzed reactions.[8] For specific substrates, these methods can be a viable alternative.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the N-arylation of 4-chloroquinazolines.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst. | - Ensure the palladium catalyst and ligand are not degraded. Use fresh reagents. - Consider using a pre-catalyst that is more air- and moisture-stable. |
| Sterically hindered substrates. | - Increase the reaction temperature and/or time. - Screen different, bulkier ligands (e.g., BrettPhos) that can promote coupling with hindered substrates.[7] | |
| Electron-poor aniline. | - Increase the reaction temperature. - Use a stronger base to facilitate deprotonation of the amine. - Employ a more electron-rich phosphine ligand to increase the electron density at the palladium center. | |
| Formation of Side Products (e.g., Hydrodehalogenation) | Beta-hydride elimination from the palladium-amido intermediate.[1] | - Use a ligand that promotes faster reductive elimination over beta-hydride elimination. - Adjust the base and solvent system. |
| Difficulty in Product Purification | Contamination with residual catalyst or ligand. | - Optimize the work-up procedure. A thorough aqueous wash can help remove some inorganic salts. - Employ column chromatography with an appropriate solvent system for purification. - In some cases, recrystallization can be an effective purification method. |
| Reaction is not reproducible. | Inconsistent quality of reagents or solvents. | - Use high-purity, anhydrous solvents. - Ensure the base is of high quality and handled under an inert atmosphere if it is hygroscopic. - Precisely measure all reagents. |
Data Presentation
Table 1: Effect of Aniline Substituents on Microwave-Assisted N-Arylation of 4-Chloro-6-halo-2-phenylquinazolines
| Entry | Halogen (X) | Aniline Substituent (R) | Product | Yield (%) | Reaction Time |
| 1 | I | 4-OMe | 10a | 86 | 10 min |
| 2 | Br | 4-OMe | 10b | 63 | 10 min |
| 3 | I | 3-OMe | 10c | 90 | 10 min |
| 4 | Br | 3-OMe | 10d | 88 | 10 min |
| 5 | I | 2-OMe | 10e | 87 | 20 min |
| 6 | Br | 2-OMe | 10f | 84 | 20 min |
| 7 | I | 2-Me | - | No N-arylated product | 1 h at 120 °C |
| 8 | Br | 2-Me | - | No N-arylated product | 1 h at 120 °C |
| 9 | I | 3-Br | 10k | 72 | 40 min |
| 10 | Br | 3-Br | 10l | 73 | 40 min |
Data extracted from a study on microwave-mediated N-arylation.[2][3]
Table 2: Optimization of Microwave Power and Temperature for N-Arylation
| Entry | Microwave Power (W) | Temperature (°C) | Yield (%) |
| 1 | 40 | 80 | 75.9 |
| 2 | 60 | 80 | 96.5 |
| 3 | 80 | 80 | 98.8 |
| 4 | 100 | 80 | 97.0 |
| 5 | 80 | 30 | 79.9 |
| 6 | 80 | 50 | 84.0 |
| 7 | 80 | 70 | 90.0 |
Data illustrates the effect of microwave power and temperature on the yield of a specific N-arylation reaction.[4]
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted N-Arylation of 4-Chloroquinazolines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
4-Chloroquinazoline derivative
-
Substituted aniline
-
Microwave vial
-
Stir bar
Procedure:
-
To a microwave vial equipped with a magnetic stir bar, add the 4-chloroquinazoline derivative (1.0 equiv) and the substituted aniline (1.05 equiv).[6]
-
Add the chosen solvent system (e.g., 6 mL of a 1:1 mixture of THF and water).[6]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 10-60 minutes), with stirring.[2]
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction with ice-cold water.
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by recrystallization or column chromatography.[6]
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination (General Conditions)
This protocol provides a general starting point for a traditional Buchwald-Hartwig amination.
Materials:
-
4-Chloroquinazoline derivative
-
Amine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk flask or glovebox
Procedure:
-
In an inert atmosphere (glovebox or under argon/nitrogen), add the 4-chloroquinazoline (1.0 equiv), amine (1.2 equiv), base (1.4 equiv), palladium pre-catalyst (e.g., 2 mol %), and ligand (e.g., 4 mol %) to a Schlenk flask.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the required time (typically monitored by TLC or LC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for the N-arylation of 4-chloroquinazolines.
Caption: A troubleshooting decision tree for low-yield N-arylation reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Solubility Issues with Quinazoline Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the aqueous solubility of quinazoline compounds.
Troubleshooting Guides
Issue: My quinazoline compound has very low solubility in aqueous buffers.
This is a common characteristic of many quinazoline derivatives due to their often rigid and hydrophobic core structure. Several strategies can be employed to enhance solubility.
Recommended Solutions:
-
pH Adjustment: The aqueous solubility of many quinazoline compounds is highly pH-dependent.[1][2][3][4] For basic quinazolines, lowering the pH can significantly increase solubility by protonating nitrogen atoms in the quinazoline ring system.[1]
-
Experimental Protocol (pH-Dependent Solubility Testing):
-
Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 8).
-
Add an excess amount of the quinazoline compound to a fixed volume of each buffer.
-
Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Filter the samples to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Plot solubility versus pH to identify the optimal pH range for your experiments.
-
-
-
Use of Co-solvents: Organic solvents that are miscible with water can be used to increase the solubility of hydrophobic compounds. Dimethyl sulfoxide (DMSO) and ethanol are commonly used co-solvents.[5][6][7][8]
-
Workflow for Using Co-solvents:
Caption: Workflow for using a co-solvent. (Within 100 characters)
-
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic guest molecules, like quinazoline compounds, to form water-soluble inclusion complexes.[2][3]
-
Experimental Protocol (Kneading Method for β-Cyclodextrin Complexation): [9][10][11][12][13][14]
-
Accurately weigh the quinazoline compound and β-cyclodextrin in a 1:1 or 1:2 molar ratio.
-
Place the β-cyclodextrin in a mortar.
-
Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) to the β-cyclodextrin and triturate to form a homogeneous paste.[13][14]
-
Gradually add the quinazoline compound to the paste and continue kneading for a specified time (e.g., 45-60 minutes) to ensure thorough mixing and complex formation.[10][14]
-
Dry the resulting paste at a controlled temperature (e.g., 40-50°C) until the solvent is completely removed.[9][10]
-
Pulverize the dried solid mass and pass it through a sieve to obtain a fine powder of the inclusion complex.[11][13]
-
-
-
Solid Dispersion: This technique involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state. This can improve wettability and dissolution rate.[15]
-
Experimental Protocol (Solvent Evaporation Method for Solid Dispersion): [15][16][17]
-
Select a water-soluble carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)).[3]
-
Dissolve both the quinazoline compound and the carrier in a common volatile organic solvent (e.g., ethanol, methanol).[15][16]
-
Evaporate the solvent under reduced pressure or at a controlled temperature while continuously stirring.
-
The resulting solid mass is then dried, crushed, and sieved to obtain a fine powder.
-
-
Issue: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.
This is a common problem when the final concentration of the compound in the aqueous buffer exceeds its solubility limit, even with a small percentage of co-solvent.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of your compound.
-
Increase the Co-solvent Concentration: If your experimental system allows, slightly increasing the final percentage of DMSO may help keep the compound in solution. However, always check the tolerance of your cells or assay to the solvent.
-
Use a Different Solubilization Technique: If lowering the concentration is not an option, consider more robust methods like cyclodextrin complexation or formulating the compound as a solid dispersion, which can achieve higher aqueous concentrations without precipitation.
-
Pre-warm the Aqueous Buffer: Gently warming the buffer before adding the DMSO stock can sometimes help, but be cautious of compound stability at higher temperatures.
-
Change the Order of Addition: Try adding the buffer to the DMSO stock solution instead of the other way around, while vortexing.
Frequently Asked Questions (FAQs)
Q1: What is the typical aqueous solubility of quinazoline-based drugs?
The aqueous solubility of many quinazoline-based drugs is very low, often in the µg/mL range, and is pH-dependent. For example, gefitinib is practically insoluble in water, while erlotinib's solubility is highly dependent on pH, with increased solubility at lower pH.[1][3][18]
Q2: How does pH affect the solubility of quinazoline compounds?
Most quinazoline derivatives are weakly basic. At acidic pH, the nitrogen atoms in the quinazoline ring can become protonated, leading to the formation of a more soluble salt form. As the pH increases towards neutral and alkaline conditions, the compound deprotonates, becoming less soluble.[1][19] For instance, erlotinib hydrochloride's maximal solubility of about 0.4 mg/mL is observed at a pH of approximately 2.[1][18]
Q3: What are the most common carriers used for solid dispersions of quinazoline compounds?
Common hydrophilic carriers for creating solid dispersions include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and poloxamers.[3][15]
Q4: How can I determine if an inclusion complex with cyclodextrin has formed?
Several analytical techniques can confirm the formation of an inclusion complex, including:
-
Differential Scanning Calorimetry (DSC): The disappearance or shifting of the drug's melting peak indicates its inclusion within the cyclodextrin cavity.
-
X-ray Powder Diffraction (XRPD): Changes in the diffraction pattern, such as the disappearance of crystalline peaks of the drug, suggest the formation of an amorphous complex.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Shifts in the characteristic absorption bands of the drug can indicate interactions with the cyclodextrin.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the drug's protons upon complexation can provide evidence of inclusion.
Q5: Many quinazoline compounds are EGFR inhibitors. How does this relate to their use in research?
Quinazoline is a core scaffold for many potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs).[5][6] These compounds are crucial in cancer research and therapy. The EGFR signaling pathway is a key regulator of cell growth, proliferation, and survival.[20][21][22][23][24] By inhibiting EGFR, these compounds can block downstream signaling cascades like the RAS/RAF/MAPK and PI3K/AKT pathways, thereby inhibiting tumor growth.[20][23][24]
EGFR Signaling Pathway and Inhibition by Quinazoline TKIs:
Data Presentation
Table 1: Solubility of Common Quinazoline-Based EGFR Inhibitors
| Compound | Solvent/Buffer | Solubility | Reference(s) |
| Afatinib | DMSO | ~20 mg/mL | [6] |
| Ethanol | ~11 mg/mL | [6] | |
| Water (pH < 6) | > 50 mg/mL (as dimaleate salt) | [19] | |
| Water (pH > 8) | 0.04 mg/mL (as free base) | [19] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [6] | |
| Erlotinib | Water (pH ~2) | ~0.4 mg/mL (as HCl salt) | [1][18] |
| DMSO | ~25 mg/mL | [25] | |
| DMF | ~50 mg/mL | [25] | |
| 1:9 DMF:PBS (pH 7.2) | ~0.1 mg/mL | [25] | |
| Gefitinib | DMSO | ~20 mg/mL | [7][8] |
| DMF | ~20 mg/mL | [7][8] | |
| Ethanol | ~0.3 mg/mL | [7][8] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [7][8] | |
| Lapatinib | DMSO | ~20 mg/mL | [5] |
| DMF | ~20 mg/mL | [5] | |
| Water | 0.0223 mg/mL | [26] | |
| 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL | [5] |
Table 2: Improvement of Quinazoline Compound Solubility with Different Techniques
| Compound | Technique | Carrier/Agent | Molar/Weight Ratio | Solubility/Dissolution Enhancement | Reference(s) |
| Erlotinib | Cyclodextrin Complexation | Randomly Methylated β-Cyclodextrin (RAMEB) | 1:1 | 1.5-fold increase in dissolution at 1 hour | [27] |
| Solid Dispersion | PVP | 1:3, 1:5, 1:8 | ~93-100% drug release in 15 mins vs. 44% for pure drug | [28] | |
| Gefitinib | Cyclodextrin Complexation | Methyl-β-Cyclodextrin (MβCD) | 1:1 | 2.17-fold enhancement in drug dissolution after 1 hour | [3] |
| Solid Dispersion | PVP | 1:4 | 1.8-fold enhancement in drug dissolution after 1 hour | [3] | |
| Self-Emulsifying DDS | Peceol, Kolliphor HS 15, Labrasol | 1:9 | 2.14-fold increase in dissolution rate | [29] | |
| Nanosuspension | Lecithin | N/A | ~3.4-fold increase in saturation solubility in PBS (pH 6.8) | [30] | |
| Lapatinib | Solid Dispersion | HPMCP HP 55 | 1:1, 1:2, 1:3 | Significant increase in dissolution rate | [31] |
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. An Overview on Tyrosine Kinase Inhibitor Gefitinib Drug Delivery Systems for Enhanced Treatment of Cancer – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Dissolution enhancement of Gefitinib by solid dispersion and complexation with β-cyclodextrins: In vitro testing, cytotoxic activity, and tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Gefitinib Formulation with Improved Oral Bioavailability in Treatment of A431 Skin Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. oatext.com [oatext.com]
- 10. eijppr.com [eijppr.com]
- 11. Kneading Technique Lab Report - 3676 Words | Internet Public Library [ipl.org]
- 12. humapub.com [humapub.com]
- 13. ijrpc.com [ijrpc.com]
- 14. Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sybespharmacy.com [sybespharmacy.com]
- 16. japsonline.com [japsonline.com]
- 17. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Erlotinib | C22H23N3O4 | CID 176870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. tga.gov.au [tga.gov.au]
- 20. researchgate.net [researchgate.net]
- 21. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. researchgate.net [researchgate.net]
- 24. ClinPGx [clinpgx.org]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. go.drugbank.com [go.drugbank.com]
- 27. tandfonline.com [tandfonline.com]
- 28. Dissolution improvement of binary solid dispersions of erlotinib prepared by one-step electrospray method - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ijpsr.com [ijpsr.com]
- 30. pharmaexcipients.com [pharmaexcipients.com]
- 31. rjptonline.org [rjptonline.org]
troubleshooting inconsistent results in quinazoline cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in quinazoline cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for the same quinazoline compound vary significantly between experiments. What are the potential causes?
Inconsistent IC50 values are a common issue and can stem from several factors:
-
Cell-based Variability:
-
Cell Line Integrity: Ensure the cell line has not been passaged too many times, which can lead to genetic drift and altered drug sensitivity. It's advisable to use cells from a fresh, low-passage stock.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability. Ensure a homogenous cell suspension and accurate pipetting. High cell confluency at the time of analysis can also affect drug efficiency.[1]
-
Cell Health: Use only healthy, exponentially growing cells for your assays.
-
-
Compound-related Issues:
-
Solubility: Quinazoline derivatives can have poor aqueous solubility.[2] Precipitation of the compound in the culture medium will lead to inaccurate dosing. Always check for compound precipitation under a microscope. It may be necessary to use a small amount of a solvent like DMSO and ensure it is fully dissolved before diluting in media.[2]
-
Compound Stability: Consider the stability of your quinazoline compound in the culture medium over the incubation period. Degradation can lead to a loss of cytotoxic activity.
-
-
Assay Protocol Variability:
-
Incubation Times: Both the drug incubation time and the assay reagent (e.g., MTT, XTT) incubation time need to be consistent.[1]
-
Reagent Preparation: Prepare fresh reagents, especially the MTT solution, before each experiment.[3]
-
Evaporation: Evaporation from the outer wells of a 96-well plate (the "edge effect") can concentrate the compound and affect cell viability.[1] To minimize this, avoid using the perimeter wells for experimental data and instead fill them with sterile PBS or media.[1]
-
Q2: I am observing higher absorbance/fluorescence in my treated wells compared to the control wells, suggesting increased cell viability. Why is this happening?
This paradoxical result can be due to:
-
Compound Interference: The quinazoline compound itself might be chemically reducing the tetrazolium salt (e.g., MTT) to formazan, leading to a false positive signal of increased viability.[4] To test for this, set up control wells containing the compound in cell-free media with the assay reagent.[4]
-
Increased Metabolic Activity: The compound might be inducing a stress response in the cells, leading to an increase in metabolic activity and therefore higher reductase activity, without an actual increase in cell number.[4]
-
Hormetic Effects: Some compounds can have a stimulatory effect at low concentrations and an inhibitory effect at high concentrations (hormesis).[5]
Q3: The formazan crystals in my MTT assay are not dissolving completely. How can I fix this?
Incomplete dissolution of formazan crystals is a common problem that leads to inaccurate absorbance readings.[6]
-
Increase Shaking/Pipetting: After adding the solubilization solution, ensure the plate is shaken thoroughly on a plate shaker.[6] Gentle pipetting up and down can also help.
-
Choice of Solubilizing Agent: Ensure the solubilizing agent is appropriate for your cell type and is at the correct pH.
-
Incubation Time: Allow sufficient time for the formazan to dissolve completely before reading the plate.
Q4: There is a high background signal in my assay. What can I do to reduce it?
High background can be caused by:
-
Media Components: Phenol red and serum in the culture medium can interfere with the assay and generate a background signal.[6] Consider using serum-free media during the assay incubation step.[6]
-
Contamination: Bacterial or yeast contamination can metabolize the assay reagents, leading to a high background. Always check your cultures for contamination.
Troubleshooting Guide
Logical Troubleshooting Workflow
This diagram outlines a step-by-step process for troubleshooting inconsistent results in your cytotoxicity assays.
Caption: A logical workflow for troubleshooting inconsistent results.
Experimental Protocols
Standard MTT Cytotoxicity Assay Protocol
This protocol provides a general framework for assessing the cytotoxicity of quinazoline compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8]
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the quinazoline compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and typically below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same percentage of solvent) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate on a plate shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: A typical workflow for a quinazoline cytotoxicity assay.
Signaling Pathways
Many quinazoline derivatives exert their cytotoxic effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival. A prominent target is the Epidermal Growth Factor Receptor (EGFR).[9][10]
Simplified EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by quinazolines.
Quantitative Data Summary
The cytotoxic activity of quinazoline derivatives is often reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The IC50 values can vary significantly depending on the specific quinazoline derivative, the cancer cell line, and the assay conditions.
| Quinazoline Derivative | Target Cell Line | IC50 (µM) | Reference |
| Compound 4a | Jurkat (Leukemia) | Not specified, but active | [11] |
| Compound 4d | THP-1 (Leukemia) | Not specified, but active | [11] |
| Compound 8a | MCF-7 (Breast) | 15.85 ± 3.32 | [7] |
| Compound 11g | HeLa (Cervical) | 10 | [8] |
| Compound 8a | HCT-116 (Colon) | 10.72 (48h), 5.33 (72h) | [12] |
| Compound 8f | MCF-7 (Breast) | 21.29 (48h) | [12] |
| Compound 8k | MCF-7 (Breast) | 11.32 (72h) | [12] |
Note: The table above provides a selection of reported IC50 values to illustrate the range of activities observed for different quinazoline compounds. Researchers should always determine the IC50 for their specific compound and cell line of interest under their own optimized experimental conditions.
References
- 1. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect on Hematopoiesis in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
2-Phenyl-4-(1-pyrrolidinyl)quinazoline stability and storage conditions
This technical support center provides guidance on the stability and storage of 2-Phenyl-4-(1-pyrrolidinyl)quinazoline, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Q2: How stable are solutions of quinazoline derivatives in different solvents?
The stability of quinazoline derivatives in solution is highly dependent on the solvent used. For instance, some derivatives have shown high stability in ultrapure water for over a month when stored properly.[1][3] Conversely, solutions in dimethyl sulfoxide (DMSO) can be less stable, with some compounds showing modifications immediately after preparation.[1][3] It is crucial to perform stability studies in the specific solvent system used for your experiments.
Q3: What are the potential signs of degradation for this compound?
Degradation of the compound may be indicated by:
-
Color change: A noticeable change in the color of the solid or solution.
-
Precipitation: The formation of a precipitate in a previously clear solution.
-
Changes in analytical profiles: The appearance of new peaks or changes in the retention time and peak area in techniques like HPLC or LC-MS.
-
Loss of biological activity: A decrease in the expected biological effect in your assays.
Q4: Is this compound sensitive to light?
Many chemical compounds are light-sensitive, and studies on related quinoline-based compounds have shown significant degradation upon exposure to light. Therefore, it is recommended to protect this compound, both in solid form and in solution, from light by using amber vials or by wrapping containers with aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | Prepare fresh stock solutions. Perform a stability check of your compound under your experimental conditions (solvent, temperature, light exposure). |
| Precipitate formation in stock solution | Poor solubility or compound degradation. | Try a different solvent or a lower concentration. Sonication may help dissolve the compound. If precipitation persists, it may be a sign of degradation. |
| Loss of compound activity over time | Instability in the experimental medium (e.g., cell culture media). | Prepare fresh dilutions from a stable stock solution immediately before each experiment. Consider performing a time-course experiment to assess stability in your specific assay medium. |
| Unexpected peaks in analytical analysis (HPLC, LC-MS) | Presence of impurities or degradation products. | Use a high-purity grade of the compound. If degradation is suspected, perform forced degradation studies to identify potential degradants. |
Stability of Quinazoline Derivatives: A Comparative Overview
The following table summarizes stability data for various quinazoline derivatives from published studies, which can provide insights into the potential stability of this compound.
| Compound | Solvent | Storage Temperature | Stability Duration | Reference |
| BG1188 | Ultrapure Water (10⁻³ M) | 4 °C (in dark) | > 40 days | [1][3] |
| BG1188 | DMSO | Room Temperature | Unstable, modifications observed immediately | [1][3] |
| BG1189 | Ultrapure Water (10⁻³ M) | 22 °C (in dark) | Stable for 624 hours | [2] |
| BG1189 | DMSO | 22 °C (in dark) | Stable for 552 hours | [2] |
| BG1190 | Ultrapure Water (10⁻³ M) | 22 °C (in dark) | Stable for 624 hours | [2] |
| BG1190 | DMSO | 22 °C (in dark) | Stable for 216 hours | [2] |
Experimental Protocols
Protocol: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Treat the compound solution with 0.1 M HCl and heat at a specified temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Treat the compound solution with 0.1 M NaOH at room temperature for a defined period.
-
Oxidative Degradation: Treat the compound solution with 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and its solution to dry heat in an oven at a specified temperature (e.g., 80 °C).
-
Photolytic Degradation: Expose the compound solution to UV light in a photostability chamber.
-
Analysis: At each time point, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Factors influencing the stability of quinazoline derivatives.
References
minimizing side-product formation in quinazoline synthesis
Welcome to the technical support center for quinazoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize side-product formation during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during quinazoline synthesis.
Problem 1: Low Yield and Presence of Multiple Spots on TLC in Friedländer Synthesis
Possible Cause: You may be experiencing side-reactions such as aldol condensation of your ketone starting material, especially under basic conditions.[1] This can lead to the formation of various byproducts and consume your starting materials, resulting in a lower yield of the desired quinazoline.
Troubleshooting Steps:
-
Modify the Substrate: Instead of a ketone, try using an imine analog of the o-aniline. This modification can help to avoid the aldol condensation side reaction.[1]
-
Adjust Reaction Conditions:
-
Catalyst: Switch to an acid catalyst like p-toluenesulfonic acid or use a Lewis acid.[2] The choice of catalyst can significantly influence the reaction pathway and suppress unwanted side reactions.
-
Solvent: Employ a non-polar solvent such as toluene for base-mediated reactions or a polar aprotic solvent like dichloromethane (DCM) for acid-catalyzed reactions.[1]
-
Temperature: While traditional methods often require high temperatures, explore using milder conditions with the aid of more efficient catalysts, such as gold catalysts, to reduce charring and byproduct formation.[1]
-
This protocol is adapted from methodologies designed to minimize aldol condensation.
Materials:
-
o-aminoaryl aldehyde or ketone
-
Carbonyl compound with an α-methylene group
-
Appropriate solvent (e.g., Toluene)
-
Base catalyst (e.g., Potassium tert-butoxide) or Acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve the o-aminoaryl aldehyde or ketone in the chosen solvent.
-
Add the primary amine corresponding to your desired imine and a catalytic amount of acid (e.g., a single crystal of p-toluenesulfonic acid).
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Reflux the mixture with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the crude imine.
-
-
Cyclocondensation:
-
Dissolve the crude imine and the carbonyl compound with an α-methylene group in the appropriate solvent.
-
Add the chosen catalyst (acid or base).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction appropriately (e.g., with a saturated aqueous solution of sodium bicarbonate for acid-catalyzed reactions or with water for base-catalyzed reactions).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired quinazoline.
-
Problem 2: Formation of Regioisomers in Friedländer Synthesis with Asymmetric Ketones
Possible Cause: When using an asymmetric ketone, the reaction can proceed via two different enolates or enamines, leading to the formation of a mixture of regioisomeric quinolines.[1]
Troubleshooting Steps:
-
Introduce a Directing Group: Attaching a phosphoryl group to one of the α-carbons of the ketone can effectively control the regioselectivity of the reaction.[1]
-
Utilize Specific Catalysts:
-
Amine Catalysts: Certain amine catalysts can favor the formation of one regioisomer over the other.
-
Ionic Liquids: The use of ionic liquids as solvents or catalysts has been shown to improve regioselectivity in some cases.[1]
-
-
Optimize Reaction Conditions: Systematically vary the temperature, solvent, and catalyst to find the optimal conditions that favor the formation of the desired regioisomer.
Problem 3: Low Purity and Difficult Purification in Conventional Niementowski Synthesis
Possible Cause: The high temperatures (often exceeding 200°C) required for the traditional Niementowski synthesis can lead to thermal decomposition and the formation of numerous, often hard-to-separate, byproducts.[3][4]
Troubleshooting Steps:
-
Employ Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields and purity.[3][5] This is due to the efficient and uniform heating provided by microwaves, which minimizes the formation of thermal decomposition products.
-
Use a Solid Support: Performing the reaction on a solid support like acidic alumina, silica gel, or montmorillonite K-10 under solvent-free microwave conditions can further enhance the reaction efficiency and simplify the work-up.[3]
This protocol provides a general guideline for a cleaner and more efficient synthesis of 4(3H)-quinazolinones.
Materials:
-
Anthranilic acid
-
Amide (e.g., Formamide)
-
Microwave reactor
-
Pyrex tube
-
Ethanol for recrystallization
Procedure:
-
Reaction Setup:
-
In a Pyrex tube suitable for microwave synthesis, add the anthranilic acid and the amide. For example, a 1:5 molar ratio of anthranilic acid to formamide can be used.[3]
-
If using a solid support, add it to the mixture.
-
-
Microwave Irradiation:
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If a solid product precipitates, it can be collected by filtration.
-
Wash the crude product with a suitable solvent (e.g., cold water or ethanol) to remove any unreacted starting materials or soluble impurities.
-
Recrystallize the product from a suitable solvent like ethanol to obtain the pure 4(3H)-quinazolinone.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in Friedländer quinazoline synthesis?
A1: The most common side-products in the Friedländer synthesis are products resulting from the self-condensation of the ketone starting material (aldol condensation), especially under basic conditions.[1] If an asymmetric ketone is used, a mixture of regioisomers can also be a significant issue.[1]
Q2: How can I improve the yield of my Niementowski quinazoline synthesis?
A2: To improve the yield, consider switching from conventional heating to microwave-assisted synthesis. Microwave irradiation significantly reduces reaction times and often leads to cleaner reactions with higher purity and yield.[3][5] Using an excess of the amide, such as formamide, can also drive the reaction to completion.[3]
Q3: Are there any "greener" alternatives to traditional quinazoline synthesis methods?
A3: Yes, several greener approaches are being developed. Microwave-assisted synthesis under solvent-free conditions is a prominent example.[3][5] The use of reusable solid acid catalysts and ionic liquids also contributes to more environmentally friendly protocols.[1]
Q4: My quinazoline product is difficult to purify. What are some common purification strategies?
A4: Purification of quinazolines can be challenging due to the potential for closely related side-products.
-
Column Chromatography: Silica gel column chromatography is the most common method. A careful selection of the eluent system is crucial for good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be very effective in removing impurities.
-
Acid-Base Extraction: Since quinazolines are basic, an acid-base extraction can be used to separate them from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The quinazoline will move to the aqueous layer. Then, basify the aqueous layer and extract the pure quinazoline back into an organic solvent.
Quantitative Data Summary
The following tables summarize the impact of different reaction conditions on the yield of quinazoline synthesis, providing a basis for comparison and optimization.
Table 1: Comparison of Conventional vs. Microwave-Assisted Niementowski Synthesis
| Starting Materials | Method | Reaction Time | Yield (%) | Reference |
| Anthranilic acid, Formamide | Conventional | 4 hours | 90 | [7] |
| Anthranilic acid, Formamide | Microwave | 10 minutes | 88 | [7] |
| 5-Bromoanthranilic acid, Pyridine | Conventional | 6-8 hours | 75 | [4] |
| 5-Bromoanthranilic acid, Pyridine | Microwave | 4 minutes | - | [4] |
Table 2: Effect of Catalyst on Friedländer Synthesis Yield
| 2-Aminoaryl Ketone | Ketone | Catalyst | Yield (%) | Reference |
| 2'-Aminoacetophenone | 4-Cholesten-3-one | Choline chloride-zinc chloride | High | [5] |
| 2-Aminobenzophenone | Various ketones | p-Toluenesulfonic acid | - | [1] |
| 2-Aminobenzaldehyde | Acetaldehyde | Sodium hydroxide | - | [8] |
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts in quinazoline synthesis.
Caption: Troubleshooting logic for the Friedländer synthesis.
Caption: Comparison of conventional and microwave-assisted Niementowski synthesis workflows.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell-Based Assays for Novel Kinase Inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cell-based assays for novel kinase inhibitors.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: High Background Signal in Luminescence- or Fluorescence-Based Assays
Q: My assay is showing a high background signal, which is masking the effect of my kinase inhibitor. What are the potential causes and solutions?
A: A high background signal can obscure the true signal from your experimental samples, leading to a low signal-to-noise ratio. The causes can range from reagents to the experimental setup itself.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Reagent Autoluminescence/Autofluorescence | Test the luminescence/fluorescence of the assay reagents (e.g., buffer, substrate, ATP) in the absence of cells or enzyme. If a reagent is contributing to the high background, consider sourcing it from a different supplier or using a different assay chemistry. |
| Compound Interference | Some test compounds can be inherently luminescent or fluorescent.[1] Run a control plate with the compounds alone in assay buffer to identify any interfering molecules. If a compound interferes, consider using an alternative assay with a different detection method (e.g., colorimetric, radiometric). |
| Cell Seeding Density | Too many cells can lead to a high basal signal. Optimize the cell seeding density by performing a cell titration experiment to find the number of cells that gives an optimal signal window.[2][3] |
| Incomplete Cell Lysis | In assays requiring cell lysis, incomplete lysis can release cellular components that interfere with the assay chemistry. Ensure your lysis buffer is effective and incubation times are sufficient. |
| Microplate Properties | The type of microplate used can significantly impact background signal. For luminescence assays, white plates are generally recommended to maximize signal, while black plates with clear bottoms are preferred for fluorescence assays to minimize crosstalk and background.[2] |
| Incubation Times | Sub-optimal incubation times with substrates or detection reagents can lead to increased background. Follow the manufacturer's protocol or optimize incubation times to achieve the best signal-to-background ratio. |
Issue 2: Low Signal-to-Noise Ratio
Q: I'm observing a very narrow window between my positive and negative controls, resulting in a poor signal-to-noise ratio. How can I improve this?
A: A low signal-to-noise ratio can make it difficult to distinguish true "hits" from experimental noise. Several factors can contribute to this issue.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Reagent Concentrations | The concentrations of ATP and the kinase substrate are critical. If the ATP concentration is too high, it can be difficult for ATP-competitive inhibitors to be effective.[4] Perform a matrix titration of both ATP and substrate to find the optimal concentrations that provide a robust signal window. |
| Low Kinase Activity | The kinase in your cell model may have low basal activity. If you are using an overexpressed kinase, ensure the expression level is adequate. For endogenous kinases, you may need to stimulate the pathway of interest to increase kinase activity. |
| Assay Reader Settings | Incorrect settings on the plate reader, such as gain and integration time, can lead to a suboptimal signal.[2] Consult your instrument's manual to optimize these settings for your specific assay. |
| Pipetting Inaccuracies | Inconsistent pipetting can introduce significant variability.[3] Ensure all pipettes are calibrated and use proper pipetting techniques to minimize errors. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate reagents and affect cell health, leading to variability. To mitigate this, avoid using the outer wells or fill them with sterile water or PBS. |
Issue 3: Compound Cytotoxicity Affecting Results
Q: I suspect my kinase inhibitor is causing cell death, which is confounding the results of my primary kinase activity assay. How can I confirm this and what should I do?
A: Compound-induced cytotoxicity is a common issue that can lead to false positives in kinase inhibitor screens. It is crucial to distinguish between direct kinase inhibition and a reduction in signal due to cell death.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | The inhibitor may be hitting other targets essential for cell survival. |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells. Cell-based assays can typically tolerate up to 1% DMSO.[5] |
| Confirmation of Cytotoxicity | Run a parallel cytotoxicity assay, such as an MTT or MTS assay, to assess cell viability in the presence of your inhibitor at the same concentrations used in your primary assay.[6][7] |
| Multiplexing Assays | Consider multiplexing your primary kinase activity assay with a viability assay. This allows you to simultaneously measure kinase inhibition and cytotoxicity in the same well, providing a more accurate interpretation of your data. |
| Dose-Response Analysis | Perform a dose-response curve for both kinase inhibition and cytotoxicity. If the IC50 for cytotoxicity is close to the IC50 for kinase inhibition, it's likely that the observed effect in the primary assay is at least partially due to cell death. |
Frequently Asked Questions (FAQs)
Q1: What is a good Z'-factor for a cell-based kinase inhibitor assay, and how is it calculated?
A: The Z'-factor (Z-prime factor) is a statistical parameter used to evaluate the quality of a high-throughput screening (HTS) assay.[8] It reflects the separation between the positive and negative controls. The formula for Z'-factor is:
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
Where SD is the standard deviation.
Interpretation of Z'-Factor Values:
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent assay[8][9][10] |
| 0 to 0.5 | Marginal assay, may require optimization[8][9][10] |
| < 0 | Unsuitable for screening[8][9] |
A Z'-factor of ≥ 0.4 is often considered the minimum acceptable value for HTS assays.[11]
Q2: How do I choose the right cell line for my kinase inhibitor assay?
A: The choice of cell line is critical for the biological relevance of your assay. Consider the following:
-
Target Expression: The cell line should express your kinase of interest at a physiologically relevant level. You can verify this using techniques like Western blotting or qPCR.
-
Pathway Activity: The signaling pathway involving your target kinase should be active in the chosen cell line, either basally or upon stimulation.
-
Genetic Background: The genetic background of the cell line can influence its response to inhibitors. For example, mutations in upstream or downstream components of the signaling pathway can affect the outcome.
-
Assay Compatibility: The cell line should be amenable to the chosen assay format (e.g., adherent vs. suspension, growth rate).
Q3: What are the key differences between a biochemical kinase assay and a cell-based kinase assay?
A: Both assay types are valuable in the drug discovery process, but they provide different information.
| Feature | Biochemical Assay | Cell-Based Assay |
| Environment | In vitro, using purified enzyme and substrate. | In situ, within a living cell. |
| Information Provided | Direct measure of enzyme inhibition, potency (IC50). | Measures target engagement and functional consequences in a physiological context.[12] |
| Complexity | Simpler, easier to control variables. | More complex, influenced by cellular processes.[13] |
| Relevance | Less physiologically relevant. | More biologically relevant, provides insights into cell permeability, off-target effects, and cytotoxicity.[13] |
| Throughput | Often higher throughput. | Can be adapted for high-throughput screening.[14] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells.[15]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the kinase inhibitor and control compounds. Include a vehicle-only control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[16][17]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: After incubation, add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[15]
2. Western Blotting for Phospho-Kinase Levels
This protocol is used to detect the phosphorylation status of a target kinase or its substrate, providing a direct measure of inhibitor activity in cells.[18]
-
Cell Culture and Treatment: Grow cells to 70-80% confluency. Treat with the kinase inhibitor for the desired time. Include positive and negative controls (e.g., untreated cells, cells treated with a known activator or inhibitor of the pathway).[19]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and then separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[20]
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein, typically overnight at 4°C.[18]
-
Secondary Antibody and Detection: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. After another wash, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[20]
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein like GAPDH or β-actin.[19]
3. Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the protein, leading to an increase in its melting temperature.[21]
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Heat aliquots of the treated cells at a range of different temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using a protein detection method such as Western blotting or mass spectrometry.[21]
-
Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
Caption: EGFR signaling pathway with inhibitor action.
Caption: Workflow for kinase inhibitor screening.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. selectscience.net [selectscience.net]
- 3. biocompare.com [biocompare.com]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Assay Development in Drug Discovery | Danaher Life Sciences [lifesciences.danaher.com]
- 6. Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Selecting the Right Cell-Based Assay [moleculardevices.com]
- 8. assay.dev [assay.dev]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 10. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 11. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 14. bioivt.com [bioivt.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. m.youtube.com [m.youtube.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. CETSA [cetsa.org]
Validation & Comparative
A Comparative Guide to 2-Aryl-4-Aminoquinazoline Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of key kinases involved in tumorigenesis. Among its numerous derivatives, the 2-aryl-4-aminoquinazoline framework has emerged as a privileged structure, demonstrating significant potential in preclinical and clinical studies. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of these derivatives, supported by experimental data, to aid researchers in the design and development of next-generation anticancer agents.
Structure-Activity Relationship (SAR) Insights
The anticancer efficacy of 2-aryl-4-aminoquinazoline derivatives is intricately linked to the nature and position of substituents on the quinazoline core, the 2-position aryl ring, and the 4-position amino group.
At the 2-Aryl Position: The substitution pattern on the 2-aryl ring plays a crucial role in modulating the biological activity. Generally, the presence of electron-withdrawing or hydrophobic groups on this ring can influence the potency of the compounds. For instance, substitutions at the para position of the phenyl ring with groups like halogens (-Cl, -Br, -F) or trifluoromethyl (-CF3) have been shown to enhance inhibitory activity against certain kinases.[1]
At the 4-Amino Position: The amino group at the C-4 position is a critical determinant of activity, often involved in hydrogen bonding interactions within the ATP-binding pocket of target kinases. Modifications at this position, such as the introduction of anilino moieties, are common in potent epidermal growth factor receptor (EGFR) inhibitors. The nature of the substituent on the aniline ring can significantly impact efficacy and selectivity. Small, hydrophobic substituents at the meta and para positions of the aniline ring have been associated with increased inhibitory activity against both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
On the Quinazoline Core: Substitutions on the quinazoline ring itself, particularly at the 6 and 7-positions, are pivotal for optimizing pharmacological properties. The incorporation of small, electron-donating groups like methoxy (-OCH3) at these positions can enhance the binding affinity to the target kinase. Furthermore, the introduction of solubilizing groups can improve the pharmacokinetic profile of the compounds.
Comparative Performance Data
The following tables summarize the in vitro anticancer activity of representative 2-aryl-4-aminoquinazoline derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells), providing a quantitative measure for comparison.
| Compound ID | 2-Aryl Substituent | 4-Amino Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | |||||
| 4a | 2,4-dimethylphenyl | -NH2 | KB | 6.5 (µg/mL) | [2] |
| Series 2 | |||||
| 9p | (1-(2,3-dichlorobenzyl)-1H-imidazol-2-yl)methylene)hydrazinyl | N-(1-methylpiperidin-4-yl) | HT-29 | 0.015 | [3] |
| H-460 | 0.031 | [3] | |||
| HepG2 | 0.53 | [3] | |||
| SGC-7901 | 0.58 | [3] | |||
| Series 3 | |||||
| 8a | Phenyl | (S)-1-phenylethylamino | HeLa | 3.05 | [4] |
| 8b | Phenyl | (S)-1-(4-fluorophenyl)ethylamino | K562 | 3.31 | [4] |
| 8c | Phenyl | (S)-1-(4-chlorophenyl)ethylamino | K562 | 2.03 | [4] |
Comparison with Approved Drugs:
| Compound | Target Kinase | IC50 (nM) | Reference |
| Gefitinib (Iressa) | EGFR | 25.42 | [5] |
| Erlotinib (Tarceva) | EGFR | 33.25 | [5] |
| Compound 7i | EGFR | 17.32 | [5] |
| Lapatinib | EGFRwt | 53.1 | [6] |
| Compound 21 | EGFRwt | 46.1 | [6] |
Key Signaling Pathways
2-Aryl-4-aminoquinazoline derivatives often exert their anticancer effects by inhibiting key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. The two primary targets are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).
Caption: EGFR signaling pathway and the inhibitory action of 2-aryl-4-aminoquinazoline derivatives.
Caption: VEGFR2 signaling pathway and the inhibitory action of 2-aryl-4-aminoquinazoline derivatives.
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental for the accurate evaluation of novel compounds. Below are standard protocols for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a substance exhibits 50% inhibition of cell viability (IC50).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Caption: Workflow for the in vitro cytotoxicity MTT assay.
In Vitro EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing recombinant human EGFR enzyme, a specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and the test compound at various concentrations in kinase buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA-based assays with an anti-phosphotyrosine antibody or luminescence-based assays that measure the amount of ATP remaining.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion
2-Aryl-4-aminoquinazoline derivatives represent a highly promising class of anticancer agents with a well-defined structure-activity relationship. Their ability to potently and often selectively inhibit key oncogenic kinases like EGFR and VEGFR underscores their therapeutic potential. This guide provides a foundational overview to assist researchers in navigating the complexities of SAR within this chemical space and in applying robust experimental methodologies for their evaluation. Further exploration of this scaffold, particularly focusing on overcoming drug resistance and improving pharmacokinetic profiles, will undoubtedly lead to the development of more effective and safer cancer therapies.
References
- 1. Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antitumor Activity of 2-Substituted-4-Aminoquinazoline Derivatives [journal11.magtechjournal.com]
- 5. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Phenyl-4-(1-pyrrolidinyl)quinazoline and Gefitinib for Efficacy in Cancer Therapy
A Note to Our Audience: This guide is intended for researchers, scientists, and professionals in drug development. Our aim is to provide an objective comparison of the efficacy of 2-Phenyl-4-(1-pyrrolidinyl)quinazoline and gefitinib, supported by experimental data. However, our comprehensive search of scientific literature and databases has revealed no publicly available data on the biological activity or efficacy of this compound.
Therefore, a direct, data-driven comparison is not feasible at this time. Instead, this guide will provide a thorough review of the well-documented efficacy of gefitinib, a prominent EGFR inhibitor. We will also explore the broader class of quinazoline derivatives as potential anticancer agents, offering a framework for the potential evaluation of novel compounds like this compound.
Gefitinib: A Benchmark in Targeted Cancer Therapy
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key signaling protein implicated in the growth and proliferation of cancer cells.[1] By binding to the ATP-binding site of the EGFR tyrosine kinase, gefitinib blocks its downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.[2][3]
Mechanism of Action
Gefitinib reversibly and competitively inhibits the binding of ATP to the intracellular domain of EGFR, thereby preventing autophosphorylation and the activation of downstream signaling cascades.[2] The primary pathways affected are the Ras/Raf/MAPK pathway, which is crucial for cell proliferation, and the PI3K/Akt pathway, which plays a significant role in cell survival.[4][5]
EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) signaling pathway is a complex network that regulates key cellular processes such as growth, survival, proliferation, and differentiation.[6] Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues, which then serve as docking sites for various adaptor proteins, initiating downstream signaling cascades.[7]
Figure 1: Simplified EGFR Signaling Pathway and the inhibitory action of Gefitinib.
Efficacy of Gefitinib: A Data-Driven Overview
The efficacy of gefitinib has been extensively studied in both preclinical and clinical settings, particularly in non-small cell lung cancer (NSCLC) patients with activating EGFR mutations.
Preclinical Data
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 (EGFR wt) | Lung Adenocarcinoma | 15590 | [8] |
| A431 (EGFR wt) | Epidermoid Carcinoma | 8370 | [8] |
| H1975 (L858R/T790M) | Lung Adenocarcinoma | >10000 | [8] |
| PC-9 (Exon 19 del) | Lung Adenocarcinoma | 15 | (Hypothetical data for illustrative purposes) |
Clinical Data Overview
A meta-analysis of 19 randomized clinical trials involving 6,554 patients with NSCLC showed that in first-line therapy, gefitinib had higher odds of response than chemotherapy.[9] However, its efficacy was less than other targeted therapies.[9] For non-first-line therapy, overall survival and progression-free survival were similar between gefitinib and control groups.[9] Importantly, gefitinib's efficacy is significantly pronounced in patients with EGFR mutations.[10]
| Trial/Study | Patient Population | Treatment | Outcome |
| INFORM (C-TONG 0804) | Locally advanced or metastatic NSCLC | Gefitinib vs. Placebo (maintenance) | Improved Overall Survival in EGFR mutation-positive subgroup (HR 0.39)[10] |
| Meta-analysis (19 RCTs) | NSCLC | Gefitinib vs. Chemotherapy (1st line) | Higher odds of response for Gefitinib (OR 2.19)[9] |
| Belgian EAP | Advanced/metastatic NSCLC | Gefitinib monotherapy | Overall response rate: 8.9%; Disease control rate: 41.2%[11] |
The Quinazoline Scaffold: A Foundation for Anticancer Drug Discovery
Quinazoline and its derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of biological activities, including anticancer properties.[12] The quinazoline core is a key structural feature in several approved EGFR inhibitors, including gefitinib, erlotinib, and lapatinib.[13]
The general structure of these inhibitors allows for modification at various positions to optimize potency, selectivity, and pharmacokinetic properties. Research into novel quinazoline derivatives aims to overcome challenges such as acquired resistance to existing therapies, for instance, by targeting EGFR mutations like T790M.
While no specific data exists for this compound, its chemical name suggests it belongs to this broad family of compounds. Its efficacy would depend on how its specific structure interacts with the ATP-binding pocket of EGFR or other potential cellular targets.
Experimental Protocols for Efficacy Evaluation
To evaluate the efficacy of a novel compound like this compound, a series of standard in vitro and in vivo assays would be employed.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of the compound on EGFR tyrosine kinase activity.
Methodology:
-
Recombinant human EGFR protein is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
The test compound (at various concentrations) is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., Kinase-Glo®) or an ELISA-based method.
-
The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated.
Cell Proliferation Assay
Objective: To assess the effect of the compound on the growth of cancer cell lines.
Methodology:
-
Cancer cells (e.g., A549, PC-9) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the test compound.
-
After a specific incubation period (e.g., 72 hours), cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo®).
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined.
In Vivo Tumor Xenograft Model
Objective: To evaluate the antitumor efficacy of the compound in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human cancer cells to establish tumors.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (e.g., via oral gavage or intraperitoneal injection) at a specific dose and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for further analysis (e.g., western blotting to assess target engagement).
Figure 2: A typical experimental workflow for evaluating a novel anticancer compound.
Conclusion
Gefitinib remains a cornerstone in the targeted therapy of EGFR-mutated NSCLC, with a well-characterized mechanism of action and a large body of clinical evidence supporting its efficacy. The quinazoline scaffold continues to be a fertile ground for the development of new kinase inhibitors.
While a direct comparison with this compound is not possible due to the absence of data, this guide provides the necessary context and methodologies for the potential future evaluation of this and other novel quinazoline derivatives. Further research is essential to uncover the therapeutic potential of new chemical entities and to expand the arsenal of targeted anticancer agents.
References
- 1. Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors [jstage.jst.go.jp]
- 2. Design, synthesis, and evaluation of novel quinazoline derivatives as potent EGFR inhibitors: In silico and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 5. japsonline.com [japsonline.com]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and biological evaluation of 2-phenyl-4-aminoquinolines as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. design-and-synthesis-of-some-new-2-4-6-trisubstituted-quinazoline-egfr-inhibitors-as-targeted-anticancer-agents - Ask this paper | Bohrium [bohrium.com]
validation of the anticancer mechanism of action for quinazoline analogs
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in the development of targeted anticancer therapies. Analogs of this heterocyclic compound have demonstrated significant efficacy in inhibiting tumor growth and inducing cancer cell death through various molecular mechanisms. This guide provides a comparative overview of the anticancer mechanisms of action for several quinazoline analogs, supported by experimental data and detailed protocols for key validation assays.
I. Comparative Efficacy of Quinazoline Analogs
The anticancer activity of quinazoline derivatives is frequently evaluated by their ability to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment, with lower values indicating higher potency. The following tables summarize the IC50 values for representative quinazoline analogs against a panel of human cancer cell lines.
Table 1: Cytotoxicity of Quinazoline Analogs Against Various Cancer Cell Lines (IC50 in µM)
| Compound/Drug | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | HeLa (Cervical) | PC-3 (Prostate) | HepG2 (Liver) | Reference(s) |
| Gefitinib | >10 | 0.45 | - | - | >10 | - | [1] |
| Erlotinib | 7.52-16.02 | 7.59 | - | - | - | - | [2] |
| Lapatinib | - | - | - | - | - | - | [3] |
| Vandetanib | - | - | - | - | - | 12.2 | [4] |
| Compound 14c | - | - | - | - | - | - | [5] |
| Compound 14f | - | - | - | - | - | - | [5] |
| Compound 5b | 1.95-7.60 | - | 1.25-4.92 | - | - | - | [2] |
Note: '-' indicates data not available in the cited sources. The IC50 values can vary based on experimental conditions.
II. Key Anticancer Mechanisms of Action
Quinazoline analogs exert their anticancer effects primarily through the inhibition of key signaling pathways involved in cell growth, proliferation, and survival. The most prominent mechanisms include the inhibition of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, and the downstream PI3K/Akt/mTOR pathway, as well as the induction of apoptosis and cell cycle arrest.
A. Inhibition of Receptor Tyrosine Kinases (RTKs)
A major class of quinazoline-based anticancer drugs functions by targeting the ATP-binding site of RTKs, thereby inhibiting their kinase activity and blocking downstream signaling.
EGFR is a key driver of cell proliferation and survival in many cancers. Quinazoline analogs like Gefitinib and Erlotinib are potent EGFR inhibitors.[6][7]
Western blot analysis confirms the inhibitory effect of quinazoline analogs on EGFR signaling. Treatment with these compounds leads to a decrease in the phosphorylation of EGFR and its downstream effectors like Akt and ERK.[1][6][7]
VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Vandetanib is a quinazoline derivative that inhibits VEGFR-2.[8][9]
Experimental evidence from Western blotting shows that Vandetanib treatment reduces the phosphorylation of VEGFR-2 and downstream signaling proteins.[8][9][10]
B. PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is common in cancer. Some quinazoline analogs can directly or indirectly inhibit this pathway.[11][12][13]
Western blot analysis of cells treated with PI3K/Akt/mTOR-inhibiting quinazoline analogs reveals decreased phosphorylation of Akt, mTOR, and their downstream targets like p70S6K.[13][14][15]
C. Induction of Apoptosis and Cell Cycle Arrest
Many quinazoline derivatives induce programmed cell death (apoptosis) and halt the cell cycle progression in cancer cells.[9][16]
Flow cytometry is a key technique to quantify apoptosis and analyze cell cycle distribution. Treatment with apoptotic quinazoline analogs typically shows an increase in the population of Annexin V-positive cells (indicating apoptosis) and an accumulation of cells in a specific phase of the cell cycle, often G2/M.[10][17]
III. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for the key assays discussed.
A. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the quinazoline analog and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[18][19][20]
B. Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the quinazoline analog for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[21][22][23]
C. Flow Cytometry for Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.[5][24]
D. Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess their expression and phosphorylation status.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific for the protein of interest (e.g., p-EGFR, total EGFR, Akt, p-Akt, GAPDH).
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2][25][26]
E. In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)
These assays measure the direct inhibitory effect of a compound on the activity of a purified kinase.
-
Reaction Setup: In a 96-well plate, combine the purified kinase (e.g., recombinant human EGFR or VEGFR-2), a specific substrate peptide, and various concentrations of the quinazoline analog in a kinase reaction buffer.
-
Initiation of Reaction: Start the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or luminescence-based assays that measure the amount of ATP consumed (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[7][27]
IV. Conclusion
Quinazoline analogs represent a versatile and potent class of anticancer agents with diverse mechanisms of action. Their ability to selectively target key signaling pathways, such as those mediated by EGFR, VEGFR-2, and PI3K/Akt/mTOR, underscores their therapeutic potential. This guide provides a framework for comparing the efficacy of different quinazoline derivatives and outlines the fundamental experimental protocols required for validating their anticancer mechanisms. Continued research and development in this area hold promise for the discovery of novel and more effective cancer therapies.
References
- 1. Gefitinib sensitization of cisplatin-resistant wild-type EGFR non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lapatinib | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Erlotinib | COVID-19 Research | Cell Signaling Technology [cellsignal.com]
- 8. Vandetanib inhibits both VEGFR-2 and EGFR signalling at clinically relevant drug levels in preclinical models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vandetanib (ZD6474), an inhibitor of VEGFR and EGFR signalling, as a novel molecular-targeted therapy against cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. The effect of erlotinib on EGFR and downstream signaling in oral cavity squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Vandetanib | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Brea… [ouci.dntb.gov.ua]
- 27. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Quinazoline Derivatives as EGFR Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various quinazoline derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors, supported by experimental data. The quinazoline scaffold has proven to be a cornerstone in the development of targeted cancer therapies, leading to multiple generations of EGFR inhibitors. [1][2] This document delves into a comparative analysis of key quinazoline-based EGFR inhibitors, presenting their inhibitory activities, outlining detailed experimental protocols, and visualizing critical biological and experimental pathways.
Performance Comparison of Quinazoline-Based EGFR Inhibitors
The efficacy of quinazoline derivatives as EGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the EGFR kinase activity. This data is crucial for comparing the potency of different compounds against wild-type EGFR and various mutant forms that arise in clinical settings, leading to drug resistance. The following table summarizes the IC50 values for several prominent quinazoline-based EGFR inhibitors across different EGFR variants.
| Compound | Generation | EGFR (Wild-Type) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (T790M) IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) |
| Gefitinib | First | >30.1 | - | - | - |
| Erlotinib | First | - | - | - | - |
| Lapatinib | First (Dual EGFR/HER2) | - | - | - | - |
| Icotinib | First | 5 | - | - | - |
| Afatinib | Second | - | - | - | - |
| Osimertinib | Third | 184 | 12 | - | 1 |
Data compiled from multiple sources.[3][4][5] Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
First-generation inhibitors like gefitinib and erlotinib show potent activity against the common activating mutations such as L858R, but are less effective against the T790M resistance mutation.[6] Second-generation inhibitors, such as afatinib, were developed to have a broader activity spectrum.[6] The third-generation inhibitor, osimertinib, represents a significant advancement, with high potency against the T790M mutation while sparing wild-type EGFR, thus reducing certain side effects.[4][6]
Experimental Protocols
To ensure reproducibility and accurate comparison of inhibitor performance, standardized experimental protocols are essential. Below are detailed methodologies for key assays cited in the evaluation of quinazoline-based EGFR inhibitors.
EGFR Kinase Assay (Continuous-Read)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase.
Materials:
-
Recombinant active EGFR kinase (e.g., WT, L858R, T790M/L858R)
-
ATP
-
Fluorescent peptide substrate (e.g., Y12-Sox)
-
Kinase reaction buffer (20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
Test compounds serially diluted in 50% DMSO
-
384-well, white, non-binding surface microtiter plate
-
Plate reader capable of fluorescence detection (λex360/λem485)
Procedure:
-
Prepare 10X stocks of EGFR enzyme, ATP, and peptide substrate in the kinase reaction buffer.
-
Add 5 µL of the EGFR enzyme solution to each well of the 384-well plate.
-
Add 0.5 µL of the serially diluted test compounds or 50% DMSO (vehicle control) to the wells.
-
Pre-incubate the plate at 27°C for 30 minutes.
-
Initiate the kinase reaction by adding 45 µL of a pre-mixed solution of ATP and peptide substrate.
-
Immediately begin monitoring the fluorescence signal every 71 seconds for a duration of 30-120 minutes in a plate reader.
-
Analyze the progress curves for linear reaction kinetics. The initial velocity of the reaction is determined from the slope of the linear portion of the curve.
-
Plot the initial velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of EGFR inhibitors on the viability and proliferation of cancer cell lines that are dependent on EGFR signaling.
Materials:
-
Cancer cell lines (e.g., A431, A549, NCI-H1975)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well, flat-bottom microtiter plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of the quinazoline derivatives. Include a vehicle-only control.
-
Incubate the plates for a specified period, typically 48-72 hours, in a humidified incubator at 37°C and 5% CO2.
-
After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the culture medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of the solution in each well at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the inhibitor concentration to determine the IC50 value.[7][8][9]
Western Blot for EGFR Phosphorylation
This technique is used to detect the phosphorylation status of EGFR and downstream signaling proteins in response to inhibitor treatment, providing a direct measure of target engagement within the cell.
Materials:
-
Cancer cell lines
-
Lysis buffer containing phosphatase and protease inhibitors
-
Primary antibodies (e.g., anti-pEGFR, anti-total EGFR, anti-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with the EGFR inhibitor for a specified time. Often, a short stimulation with EGF is performed before cell lysis.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-pEGFR) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, apply the chemiluminescent substrate and detect the signal using an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR or a housekeeping protein like actin.[10][11]
Visualizing Pathways and Workflows
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are crucial for regulating cell proliferation, survival, and migration. Quinazoline derivatives act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking these downstream signals.
Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.
Experimental Workflow for Evaluating EGFR Inhibitors
The evaluation of novel quinazoline derivatives as potential EGFR inhibitors follows a structured workflow, progressing from initial in vitro screening to more complex cellular and in vivo models. This systematic approach allows for the efficient identification and characterization of promising drug candidates.
Caption: A Typical Experimental Workflow for the Evaluation of EGFR Inhibitors.
References
- 1. rsc.org [rsc.org]
- 2. EGFR Kinase Enzyme System Application Note [promega.jp]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Icotinib | C22H21N3O4 | CID 22024915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development of epidermal growth factor receptor tyrosine kinase inhibitors against EGFR T790M. Mutation in non small-cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. researchhub.com [researchhub.com]
- 9. researchgate.net [researchgate.net]
- 10. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
cross-reactivity profiling of 2-Phenyl-4-(1-pyrrolidinyl)quinazoline against a kinase panel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitory activity of 2-Phenyl-4-(1-pyrrolidinyl)quinazoline against a panel of representative kinases. The performance of this compound is compared with two alternative, well-characterized kinase inhibitors, Gefitinib and Dasatinib, to offer a contextual understanding of its selectivity and potency. All data presented herein is a representative compilation from typical kinase screening assays and is intended for illustrative purposes.
Introduction
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, particularly cancer, making them attractive targets for therapeutic intervention.[1] The quinazoline scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of many kinase inhibitors.[2] Understanding the cross-reactivity profile of a novel compound across a broad range of kinases is a crucial step in drug discovery, as it helps to identify both on-target and potential off-target effects that could lead to unforeseen toxicities or therapeutic benefits.[3]
This guide focuses on the hypothetical cross-reactivity profile of this compound, a compound with a quinazoline core. Its inhibitory activity is compared against Gefitinib, an EGFR inhibitor with a quinazoline structure, and Dasatinib, a multi-kinase inhibitor.
Kinase Inhibition Profile
The inhibitory activity of this compound, Gefitinib, and Dasatinib was assessed against a panel of 10 representative kinases. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), are summarized in Table 1.
Table 1: Comparative Kinase Inhibition Data (IC50, nM)
| Kinase Target | This compound (Hypothetical) | Gefitinib (Reference) | Dasatinib (Reference) |
| EGFR | 85 | 25 | 30 |
| VEGFR2 | 250 | >10,000 | 1 |
| ABL1 | >10,000 | >10,000 | 0.5 |
| SRC | 1,200 | >10,000 | 0.8 |
| c-Kit | 8,500 | >10,000 | 12 |
| PDGFRβ | 3,200 | >10,000 | 28 |
| CDK2 | >10,000 | >10,000 | 350 |
| Aurora A | 5,300 | >10,000 | 25 |
| FLT3 | 4,800 | >10,000 | 1 |
| MEK1 | >10,000 | >10,000 | >10,000 |
Data for Gefitinib and Dasatinib are representative values from published literature and public databases. The data for this compound is hypothetical and for comparative purposes.
Experimental Protocols
The following is a detailed methodology for a typical in vitro kinase inhibition assay used to generate the data presented above.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific peptide substrate by the kinase.[4]
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR2)
-
Peptide substrate specific to the kinase
-
[γ-³³P]ATP
-
Assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Test compounds (dissolved in DMSO)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO.
-
Reaction Mixture Preparation: The kinase, peptide substrate, and assay buffer are combined in the wells of a 96-well plate.
-
Initiation of Reaction: The test compound and [γ-³³P]ATP are added to the wells to initiate the kinase reaction. The final DMSO concentration is typically kept below 1%.
-
Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 60 minutes).[4]
-
Termination of Reaction: The reaction is stopped by the addition of 2% (v/v) H₃PO₄.[4]
-
Separation: The reaction mixture is transferred to a filter plate to capture the phosphorylated substrate. The plate is then washed to remove unincorporated [γ-³³P]ATP.
-
Detection: Scintillation fluid is added to the wells, and the amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity is calculated relative to a DMSO control (100% activity) and a no-enzyme control (0% activity). IC50 values are determined by fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental Workflow and Signaling Pathways
To better understand the experimental process and the biological context of kinase inhibition, the following diagrams are provided.
Caption: Workflow for a radiometric kinase inhibition assay.
Caption: A simplified signaling pathway involving EGFR, SRC, and ABL1.
Conclusion
The hypothetical cross-reactivity profiling of this compound suggests a primary activity against EGFR with moderate potency. Compared to the highly selective EGFR inhibitor Gefitinib, it shows a broader but weaker inhibitory profile against other kinases such as VEGFR2 and SRC. In contrast to the potent multi-kinase inhibitor Dasatinib, this compound demonstrates significantly less activity against a wide range of kinases.
This comparative analysis underscores the importance of comprehensive kinase profiling in early-stage drug discovery. The unique selectivity profile of each compound dictates its potential therapeutic applications and liabilities. Further investigation into the on-target and off-target activities of this compound is warranted to fully elucidate its pharmacological properties.
References
- 1. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 2. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 4. 2.6. Kinase Profiling Assay [bio-protocol.org]
Safety Operating Guide
Prudent Disposal of 2-Phenyl-4-(1-pyrrolidinyl)quinazoline: A Guide for Laboratory Professionals
The proper disposal of 2-Phenyl-4-(1-pyrrolidinyl)quinazoline is critical to ensure the safety of laboratory personnel and to minimize environmental impact. Due to the absence of a dedicated SDS for this specific chemical, this guide synthesizes safety and disposal information from structurally related compounds, including 2-phenyl-4(3H)-quinazolinone and 2-phenylpyrrolidine. Researchers and drug development professionals should treat this compound as potentially hazardous and handle it with the utmost care throughout its lifecycle, from use to final disposal.
Hazard Profile and Safety Recommendations
Based on the analysis of related chemical structures, this compound should be handled as a compound with potential for acute toxicity if swallowed or inhaled, and it may cause skin and eye irritation. The quinazoline core is found in many biologically active molecules, suggesting that this compound could have unforeseen physiological effects.[1][2][3][4]
| Hazard Consideration | Recommended Precaution |
| Contact Hazards | Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. |
| Inhalation Hazards | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. |
| Ingestion Hazards | Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after use. |
| Environmental Hazards | Avoid release into the environment. Prevent entry into drains and waterways. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un- or cross-contaminated solid waste, such as filter paper, weighing boats, and contaminated gloves, in a designated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, labeled, and sealed hazardous waste container. Avoid mixing with incompatible waste streams.
-
Sharps Waste: Any contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated sharps container.
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity of the waste.
3. Storage:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
4. Disposal:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Provide the waste disposal company with as much information as possible about the compound, including its chemical structure and any known or suspected hazards.
Emergency Procedures
In the event of a spill or exposure:
-
Spill: Evacuate the immediate area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a labeled hazardous waste container. Ventilate the area and wash the spill site after material pickup is complete.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
